molecular formula C11H22N2O B13629371 4-Amino-N-tert-butylcyclohexane-1-carboxamide CAS No. 412290-86-9

4-Amino-N-tert-butylcyclohexane-1-carboxamide

Cat. No.: B13629371
CAS No.: 412290-86-9
M. Wt: 198.31 g/mol
InChI Key: NIZBFQAWDNPTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-tert-butylcyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C11H22N2O and its molecular weight is 198.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-N-tert-butylcyclohexane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-N-tert-butylcyclohexane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

412290-86-9

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

4-amino-N-tert-butylcyclohexane-1-carboxamide

InChI

InChI=1S/C11H22N2O/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)

InChI Key

NIZBFQAWDNPTHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCC(CC1)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structural Elucidation of 4-Amino-N-tert-butylcyclohexane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation of 4-Amino-N-tert-butylcyclohexane-1-carboxamide , a critical scaffold in medicinal chemistry (e.g., Janus kinase inhibitors, GPCR ligands).

Executive Summary

The precise characterization of disubstituted cyclohexanes is a recurring challenge in drug development due to the existence of cis and trans diastereomers. For 4-Amino-N-tert-butylcyclohexane-1-carboxamide , the biological activity is strictly governed by the spatial arrangement of the C1-carboxamide and C4-amino groups.

This guide details a self-validating analytical workflow to unambiguously assign the structure and stereochemistry of this molecule. The protocol prioritizes Nuclear Magnetic Resonance (NMR) spectroscopy (


H, 

C, NOESY) as the primary elucidation tool, supported by High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) spectroscopy.

Synthetic Context & Isomerism

To understand the analytical challenge, one must understand the origin of the sample. The synthesis typically involves the hydrogenation of 4-aminobenzoic acid or its derivatives, followed by amide coupling.

  • The Challenge: These reactions often yield a mixture of diastereomers.

  • Thermodynamics: The trans-isomer (1,4-diequatorial) is thermodynamically favored over the cis-isomer (axial/equatorial) due to the minimization of 1,3-diaxial interactions.

  • Target Structure: Drug candidates usually require the linear trans geometry.

Isomer Visualization
  • Trans-isomer: Both the bulky carboxamide (

    
    ) and the amino group (
    
    
    
    ) occupy equatorial positions. The ring protons at C1 and C4 are axial .[1][2]
  • Cis-isomer: The bulky carboxamide anchors in the equatorial position, forcing the amino group into the axial position. The C1 proton is axial , while the C4 proton is equatorial .

Structural Elucidation Workflow

The following diagram illustrates the logical flow for determining the structure and stereochemistry.

ElucidationWorkflow Sample Unknown Sample (C11H22N2O) HRMS Step 1: HRMS Confirm Formula C11H22N2O [M+H]+ = 199.18 Sample->HRMS IR Step 2: FT-IR Confirm Functional Groups (Amide C=O, Primary NH2) HRMS->IR NMR_1D Step 3: 1H NMR (1D) Identify H1 & H4 Signals Analyze Splitting Patterns IR->NMR_1D Decision Are J-couplings > 10 Hz for BOTH H1 and H4? NMR_1D->Decision Trans Conclusion: TRANS Isomer (Diequatorial Substituents) Decision->Trans Yes (Axial-Axial coupling) Cis Conclusion: CIS Isomer (Axial/Equatorial) Decision->Cis No (One is small J) NOESY Step 4: 2D NOESY Confirm Spatial Proximity Trans->NOESY Validation Cis->NOESY Validation

Caption: Logical decision tree for distinguishing cis/trans isomers based on NMR coupling constants.

Detailed Analytical Protocols

Step 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate the molecular formula (


).
  • Method: ESI-TOF (Electrospray Ionization - Time of Flight).

  • Expected Result:

    • 
       calculated: 199.1805 m/z.
      
    • Look for characteristic fragmentation: Loss of tert-butyl group (

      
       Da) or ammonia (
      
      
      
      Da).
Step 2: Infrared Spectroscopy (FT-IR)

Objective: Confirm the amide and amine functionalities.

  • Key Bands:

    • 3300–3400 cm⁻¹: Primary amine (

      
      ) stretching (doublet).
      
    • 3200–3300 cm⁻¹: Secondary amide (

      
      ) stretch.
      
    • 1640–1660 cm⁻¹: Amide I band (

      
       stretch).
      
    • 1540–1560 cm⁻¹: Amide II band (

      
       bend).
      
Step 3: Nuclear Magnetic Resonance (NMR) - The Gold Standard

Objective: Determine connectivity and stereochemistry. Solvent: DMSO-


 (preferred for observing amide protons) or 

.
A.

C NMR Assignment

Identify 11 unique carbon environments (assuming rapid rotation of t-butyl methyls).

  • C=O (Amide): ~174-176 ppm.

  • C-N (t-Butyl quaternary): ~50 ppm.

  • C-N (Cyclohexane C4): ~48-50 ppm.

  • C-CO (Cyclohexane C1): ~43-45 ppm.

  • t-Butyl Methyls: ~28 ppm (intense signal).

  • Cyclohexane CH2: Four signals between 20-35 ppm.

B.

H NMR & Stereochemical Analysis

This is the critical step.[2] We focus on the methine protons at C1 (alpha to carbonyl) and C4 (alpha to amine).

The Karplus Relationship: The coupling constant (


) depends on the dihedral angle.[2]
  • Axial-Axial (

    
    ):  Large 
    
    
    
    value (
    
    
    Hz).
  • Axial-Equatorial (

    
    ):  Small 
    
    
    
    value (
    
    
    Hz).
  • Equatorial-Equatorial (

    
    ):  Small 
    
    
    
    value (
    
    
    Hz).
FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial/Equatorial)
Conformation Substituents are Equatorial.Protons H1 & H4 are Axial .Amide is Equatorial (Bulky).Amine is Axial.H1 is Axial , H4 is Equatorial .
H1 Signal Broad Multiplet (

)
Large splitting (

Hz) due to two axial neighbors.
Broad Multiplet (

)
Large splitting (

Hz) due to two axial neighbors.
H4 Signal Broad Multiplet (

)
Large splitting (

Hz) due to two axial neighbors.
Narrow Multiplet (

or

)
Small splitting (

Hz) due to eq/ax neighbors.
Chemical Shift H1 & H4 are shielded (upfield) relative to cis.H4 (eq) is deshielded (downfield) relative to trans.
C. 2D NOESY / ROESY

To confirm the assignment, use Nuclear Overhauser Effect spectroscopy.

  • Trans: H1 and H4 are on opposite faces. No direct NOE between them. Strong NOEs to axial protons on C3/C5.

  • Cis: H1 and H4 are not close enough for strong NOE in 1,4-systems usually, but the interaction with the t-butyl group can be diagnostic.

  • Key Check: In the trans isomer, the axial H1 will show NOE correlations to the axial H3 and H5 protons (1,3-diaxial relationship), confirming its axial orientation.

Stereochemical Logic Diagram

The following diagram visualizes the specific NMR logic used to distinguish the isomers based on the H4 proton environment.

Stereochemistry Substituents Substituent Preference Amide (-CONH-tBu) > Amine (-NH2) Trans_Config TRANS Isomer (Diequatorial) Substituents->Trans_Config Linear Cis_Config CIS Isomer (Amide Eq / Amine Ax) Substituents->Cis_Config Bent H4_Trans H4 Proton is AXIAL (Anti-periplanar to H3ax/H5ax) Trans_Config->H4_Trans H4_Cis H4 Proton is EQUATORIAL (Gauche to H3ax/H5ax) Cis_Config->H4_Cis Signal_Trans Signal: Broad Triplet of Triplets J ≈ 11-12 Hz (Ax-Ax) H4_Trans->Signal_Trans Signal_Cis Signal: Narrow Multiplet J < 5 Hz (Eq-Ax/Eq-Eq) H4_Cis->Signal_Cis

Caption: NMR splitting pattern prediction based on H4 proton orientation.

References

  • BenchChem. (2025).[2][3] Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • European Patent EP2384326.Synthesis of Janus kinase inhibitors using trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid. (Demonstrates the industrial relevance of the trans isomer).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

4-Amino-N-tert-butylcyclohexane-1-carboxamide CAS number 1016689-88-5

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1016689-88-5 Molecular Formula: C₁₁H₂₂N₂O Molecular Weight: 198.31 g/mol [1]

Executive Summary & Molecular Architecture

4-Amino-N-tert-butylcyclohexane-1-carboxamide is a high-value bifunctional aliphatic scaffold used primarily in the synthesis of chemokine receptor antagonists (e.g., CCR2/CCR5) and Janus Kinase (JAK) inhibitors.

Structurally, it functions as a rigidifying linker . The cyclohexane ring, particularly in its trans-configuration, provides a defined spatial separation (~5.5 Å) between the solubilizing primary amine and the lipophilic tert-butyl amide. This architecture serves two critical medicinal chemistry functions:

  • Conformational Locking: It reduces the entropic penalty of binding by freezing the bioactive conformation.

  • Metabolic Shielding: The bulky tert-butyl group sterically hinders the amide bond, significantly increasing resistance to hydrolysis by hepatic amidases.

Stereochemical Criticality

While the CAS 1016689-88-5 can refer to the generic structure, the trans-isomer (equatorial-equatorial substitution) is the thermodynamically stable and pharmacologically preferred form. The cis-isomer often results in "molecular kinking," which disrupts the linear binding vectors required for deep pocket occupancy in GPCRs and kinases.

Synthetic Methodology

To ensure high diastereomeric purity (>98% trans), a Stepwise Protection-Coupling-Deprotection (SPCD) protocol is recommended over direct coupling. Direct coupling of the amino acid often leads to oligomerization and difficult cis/trans separations.

Validated Synthetic Workflow (SPCD Protocol)

Precursor: trans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid (commercially available or synthesized via hydrogenation of 4-aminobenzoic acid).

Step 1: Activation & Amide Coupling

The carboxylic acid is activated using a uronium coupling agent (HATU) to minimize racemization, followed by reaction with tert-butylamine.

  • Reagents: HATU (1.1 eq), DIPEA (2.0 eq), tert-Butylamine (1.2 eq).

  • Solvent: DMF (Anhydrous).

  • Conditions: 0°C to RT, 12 hours.

Step 2: Boc-Deprotection

Removal of the Boc group yields the target free amine. HCl/Dioxane is preferred over TFA to produce a crystalline hydrochloride salt directly, which is easier to handle than the hygroscopic free base.

  • Reagents: 4M HCl in 1,4-Dioxane.

  • Conditions: RT, 2–4 hours.

Reaction Pathway Diagram

Synthesis_Pathway Start Start: trans-4-(Boc-amino) cyclohexanecarboxylic acid Activation Activation: HATU / DIPEA (Active Ester) Start->Activation DMF, 0°C Coupling Amide Coupling: + tert-Butylamine Activation->Coupling In situ Intermediate Intermediate: Boc-Protected Amide Coupling->Intermediate RT, 12h Deprotection Deprotection: 4M HCl / Dioxane Intermediate->Deprotection -Boc Group Product Final Product: 4-Amino-N-tert-butyl cyclohexane-1-carboxamide HCl Deprotection->Product Precipitation

Caption: Figure 1. Stepwise synthesis ensuring retention of trans-stereochemistry and high purity.

Detailed Experimental Protocol

Note: This protocol assumes the synthesis of the Hydrochloride salt form for stability.

Phase A: Amide Coupling
  • Charge a reaction vessel with trans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid (10.0 g, 41.1 mmol) and anhydrous DMF (100 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (14.3 mL, 82.2 mmol).

  • Cool the mixture to 0°C under nitrogen atmosphere.

  • Add HATU (17.2 g, 45.2 mmol) portion-wise. Stir for 30 minutes to form the activated ester.

  • Add tert-butylamine (5.2 mL, 49.3 mmol) dropwise.

  • Warm to room temperature and stir for 12 hours.

  • Workup: Dilute with EtOAc (300 mL), wash with 1M citric acid (2x), sat. NaHCO₃ (2x), and brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Verify intermediate via LC-MS (Expected [M+H]+: ~299.2).

Phase B: Deprotection
  • Dissolve the crude intermediate from Phase A in 1,4-Dioxane (50 mL).

  • Add 4M HCl in Dioxane (30 mL) dropwise at 0°C.

  • Stir at room temperature for 3 hours. A white precipitate should form.

  • Filter the solid and wash with diethyl ether to remove residual Boc by-products.

  • Dry under vacuum at 40°C.

Analytical Profiling & Quality Control

Researchers must validate the integrity of the cyclohexane ring and the absence of cis-isomer contamination.

Specification Table
Test ParameterSpecificationMethodological Note
Appearance White to Off-white Crystalline SolidHygroscopic if free base; stable as HCl salt.
Purity (HPLC) ≥ 98.0%UV detection at 210 nm (low chromophore).
¹H-NMR Identity Consistent with StructureDiagnostic tert-butyl singlet (~1.3 ppm).
Stereochemistry ≥ 95:5 (trans:cis)Determined by J-coupling of H1/H4 protons.
Mass Spec [M+H]⁺ = 199.3 ± 0.5ESI Positive Mode.
Diagnostic NMR Signals (DMSO-d₆, HCl Salt)
  • δ 8.0–8.3 (br s, 3H): Ammonium protons (-NH₃⁺).

  • δ 7.3 (s, 1H): Amide -NH.

  • δ 3.4 (m, 1H): H-4 (alpha to amine). In trans-isomers, this appears as a wide multiplet (tt) due to diaxial coupling.

  • δ 2.1 (m, 1H): H-1 (alpha to carbonyl).

  • δ 1.25 (s, 9H): tert-Butyl group (strong singlet).

Medicinal Chemistry Applications (SAR)

This molecule is not just a passive linker; it is an active structural element.

Pharmacophore Logic
  • The "Spacer" Effect: The cyclohexane ring provides a rigid distance of ~5.5 Å. This is often used to span the distance between a solvent-exposed polar region and a hydrophobic pocket in enzymes.

  • Metabolic Stability: The tert-butyl amide is highly resistant to hydrolysis. In drug design, replacing a standard amide with this motif can extend the half-life (t½) of a lead compound significantly.

SAR Decision Flow

SAR_Logic Core Core Scaffold: 4-Amino-N-tert-butyl cyclohexane-1-carboxamide Amine Primary Amine (C4) Core->Amine Ring Cyclohexane Ring Core->Ring Amide tert-Butyl Amide (C1) Core->Amide Func1 Handle for coupling to heterocycles (e.g., Pyrimidines) Amine->Func1 Role Func2 Controls vector linearity (Trans vs Cis) Ring->Func2 Role Func3 Hydrophobic Pocket Filling & Metabolic Shield Amide->Func3 Role

Caption: Figure 2. Structure-Activity Relationship (SAR) breakdown of the scaffold's functional zones.

Safety & Handling

  • Hazard Identification: Irritant. Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free amine absorbs CO₂ from the air; the HCl salt is stable but hygroscopic.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are required. Handle in a fume hood, especially during the coupling phase involving tert-butylamine (volatile/toxic).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54366656 (Related Isomer). PubChem.[2] Available at: [Link]

  • World Intellectual Property Organization (WIPO).Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid and its derivatives. Patent WO2017134212A1.
  • European Patent Office. Janus Kinase Inhibitors containing cyclohexane scaffolds.[3][4][5] EP2384326.[3][4][5] Available at: [Link]

  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids. Molecules 2023, 28(8), 3651. Available at: [Link]

Sources

Synthesis of 4-Amino-N-tert-butylcyclohexane-1-carboxamide starting materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Amino-N-tert-butylcyclohexane-1-carboxamide and its Key Intermediates

Abstract

This technical guide provides a detailed examination of a robust and industrially relevant synthetic pathway for 4-amino-N-tert-butylcyclohexane-1-carboxamide, a valuable building block in the development of pharmacologically active compounds.[1][2] We will dissect a multi-step synthesis beginning with the catalytic hydrogenation of p-aminobenzoic acid to form the crucial 4-aminocyclohexanecarboxylic acid scaffold. The subsequent sections offer a comprehensive analysis of amino group protection, sterically hindered amide bond formation, and final deprotection strategies. This document emphasizes the rationale behind methodological choices, addresses key challenges such as stereochemical control, and provides detailed, actionable protocols for researchers and drug development professionals.

Strategic Overview and Retrosynthetic Analysis

The synthesis of 4-amino-N-tert-butylcyclohexane-1-carboxamide is most logically approached by constructing the core cyclohexane ring first, followed by the formation of the amide bond. The primary challenge lies in the selective reaction of the carboxylic acid in the presence of a nucleophilic amino group and managing the stereochemistry of the 1,4-disubstituted ring, where the trans isomer is often the desired product for pharmaceutical applications.[2][3]

Our strategy therefore involves three key transformations:

  • Scaffold Synthesis: Formation of 4-aminocyclohexanecarboxylic acid.

  • Orthogonal Protection: Installation of a temporary protecting group on the amine to allow for selective amidation.

  • Amidation and Deprotection: Coupling of the protected intermediate with tert-butylamine, followed by the removal of the protecting group to yield the final product.

The overall synthetic workflow is depicted below.

G cluster_0 PABA p-Aminobenzoic Acid Core 4-Aminocyclohexanecarboxylic Acid (cis/trans mixture) PABA->Core Catalytic Hydrogenation BocProtectedAcid 4-(Boc-amino)cyclohexane- 1-carboxylic Acid Core->BocProtectedAcid Boc₂O, NaOH BocProtectedAmide tert-Butyl (4-(N-tert-butylcarbamoyl)- cyclohexyl)carbamate BocProtectedAcid->BocProtectedAmide tert-Butylamine, Coupling Agents FinalProduct 4-Amino-N-tert-butylcyclohexane- 1-carboxamide BocProtectedAmide->FinalProduct Acidic Deprotection (TFA)

Caption: High-level overview of the synthetic pathway.

Synthesis of the Core Intermediate: 4-Aminocyclohexanecarboxylic Acid

The foundational starting material is 4-aminocyclohexanecarboxylic acid, typically produced via the catalytic hydrogenation of p-aminobenzoic acid (PABA).[4][5] A significant consideration in this step is controlling the stereochemical outcome, as the reaction produces a mixture of cis and trans isomers.[6] Research has shown that the choice of catalyst and reaction conditions can strongly influence the isomer ratio, with ruthenium-on-carbon (Ru/C) in a basic medium often favoring the desired trans product.[3][7]

Catalyst SystemBase/SolventTemp. (°C)Pressure (bar)Resulting cis:trans RatioReference
5% Ru/C10% NaOH (aq)100151 : 4.6[3][7]
Platinum Oxide (PtO₂)WaterAmbientNot specifiedMixture of isomers[4]
Rh/Al₂O₃Not specifiedNot specifiedNot specified~1 : 1[7]

Table 1. Comparison of catalytic systems for the hydrogenation of p-aminobenzoic acid.

Experimental Protocol: Synthesis of 4-Aminocyclohexanecarboxylic Acid[3][7]
  • Reaction Setup: In a suitable autoclave, combine p-aminobenzoic acid (1.0 eq., e.g., 10.0 g, 0.07 mol), 5% Ruthenium on Carbon (Ru/C) catalyst (e.g., 2.5 g, 25% w/w), and a 10% aqueous solution of sodium hydroxide (NaOH) (e.g., 100 mL).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 15 bar. Heat the mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Maintain the reaction for approximately 20 hours. Progress can be monitored by taking aliquots and analyzing via Thin Layer Chromatography (TLC) using a mobile phase such as Dichloromethane/Methanol/Ammonia (5:5:1) and visualizing with a ninhydrin stain. The reaction is complete when the PABA spot is no longer visible.

  • Work-up: After cooling and safely venting the hydrogen, the catalyst is typically filtered off, and the resulting aqueous solution containing the sodium salt of the product is used directly in the next step (protection) to maximize yield and efficiency.

Orthogonal Protection of the Amino Functionality

To facilitate the selective formation of an amide bond at the carboxylic acid, the highly nucleophilic primary amine must be masked with a protecting group.[8][9] An ideal protecting group is one that can be introduced under mild conditions, is stable to the subsequent reaction environment (amide coupling), and can be removed selectively without affecting other parts of the molecule—a concept known as orthogonality.[10][11]

The tert-butoxycarbonyl (Boc) group is the preeminent choice for this transformation. It is easily installed using di-tert-butyl dicarbonate (Boc₂O) and is stable to the neutral or basic conditions of most coupling reactions, yet it can be cleanly removed under acidic conditions.[10][12]

G cluster_0 Boc Protection/Deprotection Cycle Amine R-NH₂ BocAmine Boc-Protected Amine (Carbamate) Amine->BocAmine Boc₂O, Base (Protection) BocAmine->Amine TFA or HCl (Deprotection)

Caption: The cycle of Boc protection and acidic deprotection.

Experimental Protocol: Synthesis of 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic Acid[7][12]
  • Reaction Setup: To the vigorously stirred aqueous solution of sodium 4-aminocyclohexanecarboxylate from the previous step, add acetone (e.g., 30 volumes) and di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.).

  • Protection Reaction: Stir the reaction mixture at room temperature for approximately 20 hours.

  • Work-up and Isolation: Filter the mixture through celite to remove the hydrogenation catalyst. Reduce the volume of the filtrate under reduced pressure to remove the acetone. The remaining aqueous layer is acidified to pH 4 with a suitable acid (e.g., citric acid or 1N HCl).[3][12]

  • Extraction: Extract the acidified aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.[3][12]

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the white, powdery product, which can be used in the next step without further purification.

Amide Bond Formation with tert-Butylamine

The formation of the amide bond between the Boc-protected carboxylic acid and the sterically hindered tert-butylamine requires the activation of the carboxyl group.[13][14] This is commonly achieved using coupling reagents developed for peptide synthesis.[15] Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[16]

The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (tert-butylamine) to form the stable amide bond, releasing a water-soluble urea byproduct.

G cluster_0 A R-COOH (Carboxylic Acid) C O-Acylisourea Intermediate (Highly Reactive) A->C + B EDC B->C E Amide Product (R-CO-NHR') C->E + F EDU (Soluble Byproduct) C->F releases D tert-Butylamine (R'-NH₂) D->E

Caption: Simplified workflow for EDC-mediated amide coupling.

Coupling ReagentFull NameByproduct Characteristics
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble, easily removed by aqueous work-up.[17]
DCC N,N'-DicyclohexylcarbodiimideInsoluble in most organic solvents, removed by filtration.[17]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient but more expensive.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateEffective for hindered couplings.[17]

Table 2. Common reagents for amide bond formation.

Experimental Protocol: Synthesis of tert-Butyl (4-(N-tert-butylcarbamoyl)cyclohexyl)carbamate
  • Reaction Setup: Dissolve 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM).[16][18]

  • Activator Addition: Add HOBt (1.1 eq.) and EDC hydrochloride (1.1 eq.) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add tert-butylamine (1.2 eq.) to the reaction mixture. If the amine is supplied as a salt, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) may be required to liberate the free amine.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1M KHSO₄), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Final Deprotection and Product Isolation

The final step is the removal of the Boc protecting group to unmask the primary amine. This is reliably achieved under strong acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like DCM or a solution of hydrogen chloride (HCl) in an organic solvent.[10][16] The mechanism involves protonation of the carbamate followed by the elimination of carbon dioxide and the stable tert-butyl cation, which is typically scavenged by the solvent or trace water.[10]

Experimental Protocol: Synthesis of 4-Amino-N-tert-butylcyclohexane-1-carboxamide[16]
  • Deprotection: Dissolve the purified tert-butyl (4-(N-tert-butylcarbamoyl)cyclohexyl)carbamate in DCM. Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v solution in DCM) and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Isolation: Remove the solvent and excess TFA under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of solvent and neutralize with a base (e.g., add to a saturated solution of NaHCO₃) to obtain the free amine. Extract the product into an organic solvent. Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography to yield pure 4-amino-N-tert-butylcyclohexane-1-carboxamide.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • National Institutes of Health. (n.d.). Protecting Groups in Peptide Synthesis. PubMed. [Link]

  • ACS Publications. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-aminocyclohexanecarboxylic acid. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ACS Publications. (2022). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Organic Letters. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Wikipedia. (n.d.). tert-Butylamine. [Link]

  • ACS Publications. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. [Link]

  • SlideShare. (n.d.). Protection for amino group and amino acid. [Link]

  • Scribd. (n.d.). Carboxylic Acid To Amide Reagents Details. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]

  • National Institutes of Health. (2009). Preparation of N-acetyl, Tert-Butyl Amide Derivatives of the 20 Natural Amino Acids. [Link]

  • Google Patents. (n.d.).
  • Patsnap Eureka. (2018). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. [Link]

  • Google Patents. (n.d.). CN109824545B - Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid.
  • Taylor & Francis Online. (2006). Synthesis of N-t-Butyl Benzamides. Synthetic Communications. [Link]

  • ResearchGate. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 1,3-cyclohexadiene-1-carboxylic acid t-butylamide. [Link]

  • Royal Society of Chemistry. (n.d.). Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid. [Link]

  • SciSpace. (2014). An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free. [Link]

Sources

Spectroscopic Data of 4-Amino-N-tert-butylcyclohexane-1-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Amino-N-tert-butylcyclohexane-1-carboxamide, a key molecular scaffold in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both the cis and trans isomers of this compound. The interpretation of this data is crucial for the unambiguous structural elucidation and purity assessment of this molecule, which is of paramount importance for researchers, scientists, and drug development professionals.

Molecular Structure and Stereoisomerism

4-Amino-N-tert-butylcyclohexane-1-carboxamide (Molecular Formula: C₁₁H₂₂N₂O, Molecular Weight: 198.31 g/mol )[1] possesses a cyclohexane ring with two substituents at the 1 and 4 positions: an amino group and an N-tert-butylcarboxamide group. The relative orientation of these two bulky substituents gives rise to two distinct diastereomers: cis and trans.

The conformational preference of the cyclohexane ring is a critical factor influencing the spectroscopic properties. In the more stable chair conformation, substituents can occupy either axial or equatorial positions. The bulky tert-butyl group strongly prefers the equatorial position to minimize steric strain. This has a profound impact on the orientation of the other substituent and the resulting spectroscopic signatures.

Caption: Logical relationship between the compound and its stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of 4-Amino-N-tert-butylcyclohexane-1-carboxamide. The chemical shifts (δ) and coupling constants (J) of the ¹H and ¹³C nuclei provide a wealth of information about the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be characterized by signals corresponding to the protons of the cyclohexane ring, the amino group, the amide N-H, and the tert-butyl group. The key to distinguishing between the cis and trans isomers lies in the chemical shifts and coupling constants of the cyclohexane ring protons, particularly the protons at C1 and C4.

Predicted ¹H NMR Data:

ProtonPredicted δ (ppm) - cis IsomerPredicted δ (ppm) - trans IsomerMultiplicityCoupling Constants (J) in Hz
Cyclohexane H (axial)~1.0 - 1.4~1.0 - 1.4m-
Cyclohexane H (equatorial)~1.8 - 2.1~1.8 - 2.1m-
H-1 (axial)~2.2-ttJ_ax-ax ≈ 12, J_ax-eq ≈ 3
H-1 (equatorial)-~2.0m-
H-4 (axial)-~2.6ttJ_ax-ax ≈ 12, J_ax-eq ≈ 3
H-4 (equatorial)~3.0-m-
NH₂~1.5 (broad s)~1.5 (broad s)br s-
NH (amide)~6.5 (broad s)~6.5 (broad s)br s-
C(CH₃)₃~1.3~1.3s-

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

In the trans isomer, with both bulky groups likely in equatorial positions, the H-1 and H-4 protons will be axial. They will therefore exhibit large axial-axial coupling constants (J ≈ 10-13 Hz) with the adjacent axial protons, appearing as a triplet of triplets.[2] In the cis isomer, one group will be axial and the other equatorial. This will lead to more complex and less resolved multiplets for the H-1 and H-4 protons due to smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz).[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts of the cyclohexane ring carbons are particularly sensitive to the stereochemistry.

Predicted ¹³C NMR Data:

CarbonPredicted δ (ppm) - cis IsomerPredicted δ (ppm) - trans Isomer
C=O~176~176
C (CH₃)₃~51~51
C-1~45~48
C-4~49~52
C-2,6 (Cyclohexane)~30~33
C-3,5 (Cyclohexane)~25~28
C(C H₃)₃~29~29

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Generally, carbons bearing axial substituents are shielded and appear at a higher field (lower δ value) compared to those with equatorial substituents.[4][5] This "gamma-gauche" effect will be a key diagnostic tool. For the trans isomer (diequatorial), the C-1 and C-4 signals are expected to be at a lower field compared to the cis isomer where one of these carbons will have an axial substituent.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is outlined below.

G A Sample Preparation: - Dissolve 5-10 mg (1H) or 20-50 mg (13C) of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). B Instrument Setup: - Use a high-field NMR spectrometer (e.g., 400 MHz or higher). - Tune and shim the instrument for optimal resolution and sensitivity. A->B C 1H NMR Acquisition: - Acquire the spectrum using a standard pulse sequence. - Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds. B->C D 13C NMR Acquisition: - Acquire a proton-decoupled spectrum. - Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. B->D E Data Processing: - Apply Fourier transformation, phase correction, and baseline correction to the raw data. - Calibrate the chemical shifts using the TMS signal. C->E D->E

Caption: Workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in 4-Amino-N-tert-butylcyclohexane-1-carboxamide.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrationIntensity
3400-3200N-H (Amine)Symmetrical and Asymmetrical StretchingMedium, two bands for primary amine[4]
~3300N-H (Amide)StretchingMedium
2960-2850C-H (Alkyl)StretchingStrong
~1640C=O (Amide I)StretchingStrong
~1550N-H (Amide II)BendingStrong
1650-1580N-H (Amine)BendingMedium[4]
1250-1020C-NStretchingMedium[4]

The presence of a primary amine will be confirmed by two N-H stretching bands in the 3400-3200 cm⁻¹ region.[4] The strong absorption around 1640 cm⁻¹ (Amide I) is characteristic of the C=O stretch in a secondary amide, while the band around 1550 cm⁻¹ (Amide II) corresponds to the N-H bending vibration.[6] The distinction between the cis and trans isomers from the IR spectrum alone is challenging, as the major functional group absorptions will be very similar.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining IR spectra of solid samples.

G A Sample Preparation: - Grind 1-2 mg of the compound with ~100-200 mg of dry, spectroscopy-grade KBr in an agate mortar. B Pellet Formation: - Transfer the finely ground powder to a pellet press. - Apply high pressure (8-10 tons) to form a transparent or translucent pellet. A->B C Spectrum Acquisition: - Place the KBr pellet in the sample holder of an FT-IR spectrometer. - Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. B->C D Background Correction: - Acquire a background spectrum of a pure KBr pellet. - Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum. C->D

Caption: Workflow for IR spectroscopy using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Predicted Mass Spectral Data (ESI-MS):

m/zIon
199.18[M+H]⁺
221.16[M+Na]⁺

Under ESI conditions, the protonated molecule [M+H]⁺ is expected to be the base peak. The molecular weight of 198.31 g/mol gives an expected [M+H]⁺ ion at m/z 199.18.

Predicted Fragmentation Pattern (Electron Ionization - EI or Collision-Induced Dissociation - CID):

The fragmentation of the molecular ion will likely proceed through several characteristic pathways for amides and cyclohexanes.

  • α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom of the amine or the carbonyl group of the amide.

  • Amide Bond Cleavage: A common fragmentation pathway for amides is the cleavage of the N-CO bond, which can lead to the formation of an acylium ion or an amine fragment.[7][8][9][10][11]

  • Loss of tert-butyl group: Cleavage of the C-C bond to the tert-butyl group is a favorable process due to the formation of a stable tert-butyl cation.

  • Cyclohexane Ring Fragmentation: The cyclohexane ring can undergo characteristic fragmentation pathways, often involving the loss of small neutral molecules like ethene.

G M [M]+• m/z 198 F1 [M - C4H9]+• m/z 141 M->F1 Loss of tert-butyl radical F2 [C4H9]+• m/z 57 M->F2 Formation of tert-butyl cation F3 [M - NH2]+• m/z 182 M->F3 Loss of amino radical F4 [C(O)NHC(CH3)3]+• m/z 100 M->F4 Amide cleavage F5 [C6H10NH2]+• m/z 98 M->F5 Amide cleavage

Caption: Potential fragmentation pathways in mass spectrometry.

Experimental Protocol for ESI-MS

A general procedure for obtaining an ESI-MS spectrum is as follows.

G A Sample Preparation: - Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[[16](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQETnEEpvBMNvUsykRjD1ROZHu-gk06LdqE_W9hTvAhRtBRElRXZHcU6z3YUEQ7WBQOmmwz0XJ6S1o9Gaw4k6aLUCuPlUuY5fwKSVjp3rwbbbBY0oiui6y01F0TjXBS8l3i4RZE1VnMlM3b9I69ifwED9ioPMGup-AZcfrL-YwQtejwGqrp0Pag%3D)] B Infusion and Ionization: - Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). - Apply a high voltage to the ESI needle to generate charged droplets. A->B C Mass Analysis: - Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight). - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). B->C D Data Interpretation: - Identify the molecular ion ([M+H]⁺) and any adducts or fragment ions. C->D

Sources

An In-depth Technical Guide to 4-Amino-N-tert-butylcyclohexane-1-carboxamide: A Research Chemical Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Cyclohexanecarboxamide Derivative

In the landscape of modern drug discovery and chemical biology, the exploration of novel chemical entities with the potential for therapeutic intervention is a paramount endeavor. This guide focuses on 4-Amino-N-tert-butylcyclohexane-1-carboxamide, a research chemical belonging to the broader class of cyclohexanecarboxamide derivatives. While direct and extensive research on this specific molecule is nascent, the well-documented and diverse biological activities of its structural analogues provide a compelling rationale for its investigation. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the known characteristics of this compound, a survey of the therapeutic potential of the cyclohexanecarboxamide scaffold, and detailed, field-proven methodologies for its synthesis, characterization, and biological evaluation.

Our narrative is built upon the principles of scientific integrity, drawing causal links between experimental choices and expected outcomes. The protocols described herein are designed as self-validating systems, and all mechanistic claims are grounded in authoritative, citable sources. It is our intent to not only inform but also to empower the scientific community to unlock the full research potential of 4-Amino-N-tert-butylcyclohexane-1-carboxamide.

Compound Profile: 4-Amino-N-tert-butylcyclohexane-1-carboxamide

This section details the fundamental chemical and physical properties of the target molecule.

PropertyValueSource
CAS Number 1016689-88-5ChemScene[1]
Molecular Formula C₁₁H₂₂N₂OChemScene[1]
Molecular Weight 198.31 g/mol ChemScene[1]
SMILES O=C(C1CCC(N)CC1)NC(C)(C)CChemScene[1]
Functional Groups Amine, Amide, BocChemScene[1]
Topological Polar Surface Area (TPSA) 55.12 ŲChemScene[1]
Predicted logP 1.4186ChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bonds 1ChemScene[1]
Storage Conditions Sealed in dry, 2-8°CChemScene[1]

Chemical Structure:

Caption: 2D structure of 4-Amino-N-tert-butylcyclohexane-1-carboxamide.

The Therapeutic Potential of the Cyclohexanecarboxamide Scaffold: A Review of Analogues

The cyclohexanecarboxamide core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Understanding these provides a strong impetus for the investigation of 4-Amino-N-tert-butylcyclohexane-1-carboxamide.

  • Antimicrobial and Anticancer Activity: Several cyclohexanecarboxamide derivatives have demonstrated notable antimicrobial and anticancer properties. For instance, certain quinoline derivatives of cyclohexanecarboxamide have shown efficacy against various bacterial and fungal strains, and have also been found to inhibit the proliferation of some cancer cell lines.[2] The mechanism of action is thought to involve interactions with specific enzymes or receptors crucial for microbial growth or cancer cell proliferation.[2] Furthermore, novel bicyclic carboxamide derivatives have been designed and synthesized as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in various cancers.[3]

  • Anticonvulsant Properties: A significant body of research points to the potential of cyclohexanecarboxamide derivatives as novel anticonvulsant agents.[4] Structurally related compounds are believed to exert their effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[4] This pathway is a critical endogenous system for mitigating oxidative stress in neurological tissues, a key factor in epileptogenesis.[4] The activation of Nrf2 leads to the expression of antioxidant molecules, offering a neuroprotective strategy.[4][5]

  • TRP Channel Modulation: Cyclohexanecarboxamide derivatives are also known to act as modulators of Transient Receptor Potential (TRP) channels. For example, Cyclohexanecarboxamide itself is an agonist at TRPM8 receptors, which are associated with the sensation of cold.[6] This suggests that derivatives could be investigated for applications related to sensory modulation.

Proposed Research Workflow for 4-Amino-N-tert-butylcyclohexane-1-carboxamide

Given the limited specific data on the target compound, a structured research plan is essential. The following workflow is proposed, progressing from synthesis and characterization to a tiered biological screening cascade.

Caption: Proposed research workflow for 4-Amino-N-tert-butylcyclohexane-1-carboxamide.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the research workflow.

Synthesis and Characterization

The synthesis of 4-Amino-N-tert-butylcyclohexane-1-carboxamide can be approached through several established methods for amide bond formation. A common strategy involves the coupling of a protected 4-aminocyclohexanecarboxylic acid with tert-butylamine.

Step 1: Protection of the Amino Group of 4-Aminocyclohexanecarboxylic Acid

  • Dissolve 4-aminocyclohexanecarboxylic acid in a suitable solvent mixture, such as dioxane and water.

  • Add a base, for example, sodium hydroxide, to the solution.

  • Cool the reaction mixture in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise.

  • Stir the reaction at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Acidify the residue with a dilute acid (e.g., 1N HCl) and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Boc-protected 4-aminocyclohexanecarboxylic acid.

Step 2: Amide Coupling with tert-Butylamine

  • Dissolve the Boc-protected 4-aminocyclohexanecarboxylic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, for instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and an additive like 1-hydroxybenzotriazole (HOBt).

  • Add tert-butylamine to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the Boc-protected 4-Amino-N-tert-butylcyclohexane-1-carboxamide.

Step 3: Deprotection of the Amino Group

  • Dissolve the Boc-protected intermediate in a suitable solvent like DCM.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent.

  • Stir the reaction at room temperature for a few hours.

  • Remove the solvent and excess acid under reduced pressure.

  • Purify the crude product, typically by recrystallization or column chromatography, to yield the final 4-Amino-N-tert-butylcyclohexane-1-carboxamide.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups.

In Vitro Biological Assays

This assay determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.[2][6]

  • Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate until the turbidity reaches a 0.5 McFarland standard. Dilute the suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include positive (bacteria with no compound) and negative (broth only) controls. Incubate at the appropriate temperature for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound with no visible bacterial growth.

This colorimetric assay assesses the compound's effect on the metabolic activity of cancer cell lines, providing a measure of cell viability.[4][7]

  • Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control. Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

This assay determines if the compound can activate the Nrf2-ARE pathway, which is relevant for its potential neuroprotective effects.[8]

  • Cell Line: Utilize a reporter cell line, such as AREc32 cells, which contain a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. An increase in luminescence indicates the activation of the ARE and, consequently, the Nrf2 pathway.

Sources

Introduction: A Rationale for Predictive Modeling in Early-Phase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 4-Amino-N-tert-butylcyclohexane-1-carboxamide

Abstract: This technical guide provides a comprehensive, protocol-driven framework for the in silico evaluation of 4-Amino-N-tert-butylcyclohexane-1-carboxamide, a small molecule with potential therapeutic relevance. Designed for researchers, computational chemists, and drug development professionals, this document details a logical, multi-stage workflow from initial structure analysis to dynamic simulation. We emphasize the causality behind methodological choices, offering field-proven insights to ensure a robust and scientifically sound computational assessment. The protocols described herein are designed as self-validating systems, generating testable hypotheses for subsequent experimental validation.

The development of novel therapeutics is a process characterized by high costs and a significant attrition rate.[1] To mitigate these challenges, computational methods have become integral to modern drug discovery, enabling a "fail fast, fail early" paradigm.[2] By leveraging computer-aided drug design (CADD), researchers can perform preliminary assessments of new chemical entities on computers, filtering out candidates with unfavorable properties before they enter costly experimental pipelines.[3] This in silico approach streamlines the identification and optimization of lead compounds.[4]

4-Amino-N-tert-butylcyclohexane-1-carboxamide (SMILES: CC(C)(C)NC(=O)C1CCC(N)CC1) is a small molecule featuring a cyclohexane scaffold, a primary amine, and a tert-butylated amide group.[5] This combination of a rigid core and functional groups capable of hydrogen bonding suggests potential for specific interactions with biological targets.[6] However, in the absence of experimental data, its therapeutic potential is unknown. This guide outlines a systematic in silico workflow to characterize its drug-like potential, identify plausible biological targets, predict its binding modes, and simulate its dynamic behavior, thereby building a data-driven foundation for further investigation.

Foundational Assessment: Molecular Properties and Drug-Likeness

The journey of a drug through the body is fundamentally governed by its physicochemical properties. Therefore, the initial step in any in silico analysis is to calculate key molecular descriptors and assess the molecule's general "drug-likeness."

Physicochemical Profiling and Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of heuristics to evaluate whether a chemical compound possesses properties that would likely make it an orally active drug in humans. While not a rigid law, it serves as an excellent first-pass filter.

Experimental Protocol: Physicochemical Property Calculation

  • Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for the molecule is CC(C)(C)NC(=O)C1CCC(N)CC1.[5]

  • Select Web Server: Utilize a freely accessible tool such as the SwissADME web server, which provides a comprehensive suite of predictive models.

  • Input Molecule: Paste the SMILES string into the query field of the SwissADME server.

  • Execute and Analyze: Run the prediction. The server will output a range of calculated properties. For this initial assessment, focus on Molecular Weight (MW), LogP (a measure of lipophilicity), Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA).

  • Tabulate Data: Organize the key results into a structured table for clear comparison against Lipinski's guidelines.

Data Presentation: Predicted Physicochemical Properties

DescriptorPredicted ValueLipinski's GuidelineCompliance
Molecular Weight198.31 g/mol [5]≤ 500Yes
LogP (Consensus)1.42[5]≤ 5Yes
Hydrogen Bond Donors2[5]≤ 5Yes
Hydrogen Bond Acceptors2[5]≤ 10Yes

Expertise & Experience: The compound fully complies with Lipinski's Rule of Five, indicating a low risk of poor oral bioavailability. This positive result justifies proceeding to more computationally intensive and specific analyses.

Target Identification and Interaction Modeling

With a favorable drug-like profile, the next critical question is: what protein(s) might this molecule interact with? Molecular docking is the primary in silico technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target.[4][7]

Target Fishing: A Reverse Docking Approach

When a specific target is not known, a "target fishing" or reverse docking strategy can be employed. This involves screening the molecule against a large database of protein structures to identify potential binding partners based on predicted binding scores.

Experimental Protocol: High-Level Target Fishing

  • Generate 3D Conformation: Convert the 2D SMILES string into a 3D structure using a tool like RDKit or Open Babel. It is crucial to perform an energy minimization step to obtain a low-energy, sterically favorable conformation.

  • Utilize a Target Prediction Server: Submit the energy-minimized 3D structure (e.g., in .sdf or .mol2 format) to a web-based server like SwissTargetPrediction or TargetNet.[2]

  • Analyze Potential Targets: The server will return a ranked list of potential protein targets. This list should be critically reviewed. Prioritize targets that are biologically plausible and therapeutically relevant. The output of this step is not a definitive answer but a set of hypotheses.

Trustworthiness: This protocol is self-validating. A high-ranking target from this initial screen does not confirm an interaction. It merely provides a high-priority candidate for the next, more rigorous step: focused molecular docking.

Focused Molecular Docking

Once a putative target is identified, a detailed docking simulation is performed to predict the precise binding mode and estimate the binding affinity. This is a structure-based drug design (SBDD) method.[8][9]

Experimental Protocol: Focused Docking with AutoDock Vina

  • Target Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using software like UCSF Chimera or PyMOL, prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential chains.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This step is critical for accurately modeling electrostatic interactions.

  • Ligand Preparation:

    • Ensure the 3D structure of 4-Amino-N-tert-butylcyclohexane-1-carboxamide is properly protonated at physiological pH (typically ~7.4).

    • Assign partial charges and define rotatable bonds.

  • Binding Site Definition:

    • Identify the active site or binding pocket of the protein. If a co-crystallized ligand was present, its location is the ideal starting point.

    • Define a "grid box" or search space that encompasses the entire binding site, providing enough room for the ligand to move and rotate freely.

  • Docking Execution:

    • Run the docking simulation using a program like AutoDock Vina. Vina will sample different conformations and orientations of the ligand within the search space and score them using its empirical scoring function.

  • Pose Analysis:

    • The output will be a set of predicted binding poses ranked by affinity (in kcal/mol).

    • Visually inspect the top-ranked poses. A plausible pose should exhibit meaningful intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) with key residues in the binding site.

Mandatory Visualization: Molecular Docking Workflow

G cluster_prep 1. System Preparation cluster_docking 2. Docking Simulation cluster_analysis 3. Post-Docking Analysis ligand_3d Generate Ligand 3D Structure & Energy Minimize run_vina Execute Docking (AutoDock Vina) ligand_3d->run_vina protein_pdb Download Protein Structure (from PDB) protein_clean Prepare Protein (Remove Water, Add Hydrogens) protein_pdb->protein_clean define_grid Define Binding Site (Grid Box Generation) protein_clean->define_grid define_grid->run_vina analyze_poses Analyze Binding Poses & Scores run_vina->analyze_poses visualize Visualize Key Interactions (H-Bonds, Hydrophobic) analyze_poses->visualize

Caption: Workflow for structure-based molecular docking.

Simulating Dynamic Behavior: An Introduction to Molecular Dynamics

Molecular docking provides a valuable but static snapshot of a potential interaction. Molecular Dynamics (MD) simulations model the movements of atoms over time, offering insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein.[8][9]

Experimental Protocol: System Setup for MD Simulation (using GROMACS)

  • System Building: Use the highest-ranked, most plausible docked complex from the previous step as the starting structure.

  • Force Field Application: Choose an appropriate force field (e.g., AMBER, CHARMM) to describe the physics of the atoms and bonds for both the protein and the ligand. Ligand parameterization is a critical, non-trivial step.

  • Solvation: Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a pre-equilibrated water model (e.g., TIP3P).

  • Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the net charge of the system and to simulate a physiological salt concentration (e.g., 0.15 M).

  • Minimization & Equilibration:

    • Perform a robust energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the target temperature (e.g., 310 K) while restraining the protein and ligand (NVT ensemble).

    • Adjust the pressure to 1 bar while maintaining the temperature, allowing the system density to equilibrate (NPT ensemble).

  • Production Run: Once the system is stable, run the production simulation for a duration sufficient to observe the behavior of interest (typically 50-200 nanoseconds for binding pose stability).

  • Trajectory Analysis: Analyze the resulting trajectory for metrics like Root Mean Square Deviation (RMSD) to assess stability, and monitor specific intermolecular interactions over time.

Mandatory Visualization: In Silico Discovery Cascade

G A Molecule Definition 4-Amino-N-tert-butylcyclohexane-1-carboxamide SMILES String B Physicochemical Profiling ADMET & Drug-Likeness Lipinski's Rule of Five A->B C Target Identification Reverse Docking Target Hypothesis Generation B->C Is it Drug-Like? D Interaction Modeling Focused Molecular Docking Binding Pose & Affinity C->D Identify Putative Target E Dynamic Simulation Molecular Dynamics Stability & Fluctuation D->E Input Best Pose E->D Refine Binding Hypothesis F Experimental Validation In Vitro Assays Hypothesis Testing E->F

Caption: A logical cascade of in silico techniques in drug discovery.

Conclusion: Synthesizing Data into a Developmental Hypothesis

This guide has detailed a systematic, multi-step in silico workflow to characterize 4-Amino-N-tert-butylcyclohexane-1-carboxamide. By progressing from broad, property-based filters to highly specific, dynamic simulations, we can build a comprehensive computational profile of a novel molecule. The data generated through these methods—compliance with Lipinski's rules, a ranked list of potential targets, specific binding poses, and an understanding of the interaction's stability—collectively form a robust, data-driven hypothesis. This hypothesis can then be used to guide and prioritize efficient experimental validation, ultimately accelerating the drug discovery process.

References

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026). MDPI.
  • Computational approaches to drug design.Drug Discovery News.
  • Molecular Modeling Techniques and In-Silico Drug Discovery.Springer Nature Experiments.
  • Molecular Modeling Techniques and In-Silico Drug Discovery.PubMed.
  • Behind the Scenes of Computational Drug Discovery. (2022). Medium.
  • Computational Methods in Drug Discovery.PMC - NIH.
  • What are computational methods in drug discovery? (2025). Patsnap Synapse.
  • Special Issue : Small Molecule Drug Discovery: Driven by In-Silico Techniques.MDPI.
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions.SciSpace.
  • Leverage our In Silico Solutions for Small Molecules Drug Development.InSilicoMinds.
  • 4-Amino-N-(tert-butyl)cyclohexane-1-carboxamide.ChemScene.

Sources

Technical Guide: The trans-4-Aminocyclohexane-1-Carboxamide Scaffold in Medicinal Chemistry

[1]

Executive Summary

The transition from flat, sp²-hybridized aromatic linkers to three-dimensional, sp³-rich aliphatic scaffolds is a defining trend in modern drug discovery.[1] Among these, trans-4-aminocyclohexane-1-carboxamide has emerged as a privileged motif, particularly in the design of kinase inhibitors (e.g., ERK, JAK, and CDK pathways).[1] This scaffold offers a unique combination of structural rigidity, defined stereochemistry, and favorable physicochemical properties (solubility, metabolic stability) that distinguish it from traditional phenyl or piperazine linkers.

This guide provides a technical deep-dive into the structural rationale, stereoselective synthesis, and medicinal chemistry applications of 4-aminocyclohexane-1-carboxamide analogs.[1]

Structural Rationale & Pharmacophore Analysis[1][2]

The "Linear Linker" Concept

In medicinal chemistry, the spacer connecting a hinge-binding motif (e.g., a pyrimidine or quinazoline) to a solvent-exposed tail is critical for potency and selectivity.[1] The 1,4-disubstituted cyclohexane ring serves as a rigid, non-aromatic spacer.

  • Stereochemistry is Critical: The biological activity of this scaffold is almost exclusively driven by the trans isomer.

  • Conformational Analysis: In the trans-isomer, both the amino group (C4) and the carboxamide group (C1) occupy equatorial positions in the lowest-energy chair conformation.[1] This "diequatorial" arrangement creates an extended, linear vector (~5.5 Å distance between C1 and C4) that mimics the geometry of a 1,4-phenylene or piperazine linker but with significant differences:

    • Vector Alignment: The substituents project in opposite directions, ideal for spanning deep binding pockets.

    • Solubility: The sp³ character disrupts pi-stacking aggregation common in flat aromatic drugs, improving aqueous solubility.[1]

    • Metabolic Stability: Unlike phenyl rings, the cyclohexane core is not prone to formation of reactive epoxide metabolites, though it can be subject to oxidative metabolism (which can be blocked by fluorination).

Cis vs. Trans Distinction

The cis-isomer typically places one substituent in an axial position and the other in an equatorial position (a-e or e-a), leading to a "bent" conformation.[1] This rarely fits the linear binding channels of kinase active sites, making the stereoselective synthesis of the trans-isomer a primary objective.

Synthetic Strategies: Accessing the Trans-Isomer[1]

Synthesizing trans-4-aminocyclohexane-1-carboxamide with high diastereomeric excess (de) is challenging because simple hydrogenation of aromatic precursors often yields cis/trans mixtures.[1]

Pathway A: Hydrogenation & Isomerization (Industrial Route)

The most scalable approach involves the hydrogenation of p-aminobenzoic acid (PABA) or p-aminobenzamide, followed by a thermodynamic equilibration.[1]

  • Hydrogenation: Reduction of p-aminobenzoic acid using Ru/C or Rh/C catalysts under high pressure (50-100 bar) and temperature (100°C) yields a mixture of cis and trans isomers (often favoring cis kinetically).[1]

  • Isomerization: The mixture is subjected to conditions that allow equilibration (e.g., heating in acidic or basic media). Since the trans-diequatorial isomer is thermodynamically more stable (by ~2-3 kcal/mol), the equilibrium shifts toward the trans product.[1]

  • Functionalization: The acid is converted to the carboxamide via standard coupling (EDC/HOBt) or acid chloride activation.[1]

Pathway B: Reductive Amination (Lab Scale)

Starting from 4-oxocyclohexanecarboxylic acid (or its ester/amide):

  • Reaction with an amine source (e.g., benzylamine) forms an imine.[1]

  • Reduction with a bulky hydride donor (e.g., Sodium triacetoxyborohydride) or catalytic hydrogenation.[1]

    • Note: Hydride delivery often occurs from the axial face, favoring the equatorial amine (trans product), but selectivity varies.

Visualization of Synthetic Workflows

SynthesisWorkflowcluster_0Stereochemical FilterPABAp-Aminobenzoic Acid(Flat Aromatic)H2_StepHydrogenation(Ru/C, H2, 100°C)PABA->H2_StepMixtureCis/Trans Mixture(Kinetic Product)H2_Step->MixtureIsomIsomerization(Thermodynamic Control)Mixture->IsomHeat/AcidTransIsoTrans-4-amino...(Diequatorial)Isom->TransIso>95% TransAmidationAmide Coupling(NH3/EDC)TransIso->AmidationFinalTarget Analog(Kinase Inhibitor)Amidation->Final

Caption: Workflow for the stereoselective synthesis of trans-4-aminocyclohexane-1-carboxamide from aromatic precursors.

Medicinal Chemistry Applications: Case Studies

Case Study: ERK1/2 Inhibitors

The Extracellular Signal-Regulated Kinase (ERK) pathway is a prime target in oncology.[1] Inhibitors often require a scaffold that can traverse the ATP binding site to reach the solvent front.

  • Role of the Scaffold: In compounds described in patent literature (e.g., WO2014124230), the trans-4-aminocyclohexanecarboxamide moiety replaces the piperidine or piperazine ring found in earlier generations.[1]

  • Mechanism:

    • The 4-amino nitrogen forms a crucial hydrogen bond with the hinge region or a specific residue (e.g., Asp/Glu) in the active site.

    • The cyclohexane spacer positions the 1-carboxamide group to interact with solvent-exposed residues or water networks, improving residence time.[1]

    • Advantage: The amide carbonyl can act as a hydrogen bond acceptor, while the NH2 can act as a donor, offering versatile interaction points compared to a simple alkyl tail.

Comparison with Oclacitinib (Apoquel)

While Oclacitinib (a JAK inhibitor) uses a trans-4-aminocyclohexylmethanesulfonamide, the structural principle is identical.[1]

  • Shared Feature: The trans-1,4-cyclohexyl spacer.[1]

  • Differentiation: The carboxamide analog discussed here offers a different electrostatic profile (neutral vs. acidic sulfonamide) and hydrogen-bonding capability, making it suitable for kinases where a sulfonamide might cause charge repulsion or poor permeability.[1]

Quantitative Comparison of Linkers
Featuretrans-Cyclohexane1,4-Piperazine1,4-Phenylene
Geometry Linear (Diequatorial)Linear (Chair)Linear (Planar)
Flexibility RigidRigidRigid
Solubility (logP) Improved (Lower)Good (if charged)Poor (Higher)
Metabolic Risk Low (Oxidation only)Moderate (N-oxide)High (Epoxidation/GSH)
H-Bonding Donor/Acceptor (Amide)H-Bond Acceptor (N)None (Hydrophobic)

Experimental Protocol: Synthesis of trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxamide[1]

This protocol describes the isolation of the trans-isomer from a commercial cis/trans mixture of the amino acid, followed by amide formation. This is a self-validating protocol; the NMR shifts of the methine protons are diagnostic for stereochemistry.

Reagents & Equipment[1]
  • Starting Material: 4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid (mixture of cis/trans).[1]

  • Reagents: Ethyl chloroformate, Ammonium hydroxide (28%), Triethylamine (TEA), THF (anhydrous).[1]

  • Equipment: Round-bottom flask, magnetic stirrer, rotary evaporator, flash chromatography column.

Step-by-Step Methodology

Step 1: Thermodynamic Equilibration (Enrichment of Trans-Isomer) [1]

  • Dissolve 10.0 g of the cis/trans acid mixture in 100 mL of ethanol.

  • Add 20 mL of 2M NaOH.

  • Reflux the mixture for 12 hours. (The trans-isomer is the thermodynamic product).[1]

  • Cool to 0°C and acidify carefully with 1M HCl to pH ~3.

  • The trans-isomer is typically less soluble in water/acid than the cis-isomer.[1] Filter the resulting precipitate.

  • Validation: Check ¹H NMR (DMSO-d6). The proton at C1 (alpha to COOH) in the trans-isomer appears as a tt (triplet of triplets) at ~2.1 ppm with large coupling constants (J ~12 Hz, axial-axial), whereas the cis-isomer appears as a narrower multiplet at ~2.4 ppm.[1]

Step 2: Mixed Anhydride Activation & Amidation

  • Suspend the purified trans-acid (1.0 eq, 5 mmol) in anhydrous THF (50 mL) under nitrogen.

  • Cool to -10°C (ice/salt bath).

  • Add Triethylamine (1.2 eq).[1]

  • Dropwise add Ethyl chloroformate (1.1 eq).[1] Stir for 30 mins at -10°C. Observation: A white precipitate (TEA[1]·HCl) will form.[1]

  • Add Ammonium hydroxide (28% aq, 5.0 eq) or bubble ammonia gas into the solution for 15 mins.

  • Allow to warm to room temperature and stir for 2 hours.

  • Concentrate the solvent in vacuo.

  • Resuspend residue in EtOAc, wash with 1M HCl, sat. NaHCO3, and brine.

  • Dry over Na2SO4 and concentrate to yield the crude carboxamide.

Step 3: Purification & Characterization

  • Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH 9:1).[1]

  • Expected Yield: 70-85%.

  • Data Validation:

    • MS (ESI): [M+H]+ = 243.17 (calculated for C12H22N2O3).[1]

    • ¹H NMR (400 MHz, DMSO-d6):

      
       6.8-7.2 (br s, 2H, CONH2), 6.7 (d, 1H, NH-Boc), 3.2 (m, 1H, H4-axial), 2.0 (tt, 1H, H1-axial), 1.8 (m, 4H, equatorial), 1.2 (m, 4H, axial), 1.39 (s, 9H).[1]
      
    • Key Diagnostic: The H1 proton signal at ~2.0 ppm with tt splitting confirms the trans-diequatorial arrangement.[1]

SAR Decision Pathway

The following diagram illustrates the decision-making process when incorporating this scaffold into a drug candidate.

SARDecisionStartTarget: Kinase/EnzymeNeed Linear LinkerCheckSolIs Solubility a limiting factor?Start->CheckSolAromaticUse Phenyl/PiperazineCheckSol->AromaticNoAliphaticUse Trans-CyclohexaneCheckSol->AliphaticYesStereoStereochemistry Check:Need Trans (Diequatorial)Aliphatic->StereoSubstN-Substitution StrategyStereo->SubstDirectPrimary Amide(-CONH2)H-Bond Donor/AcceptorSubst->DirectSubstitutedSecondary Amide(-CONHR)Hydrophobic ReachSubst->Substituted

Caption: Decision tree for selecting the 4-aminocyclohexane-1-carboxamide scaffold based on solubility and binding requirements.

References

  • Vertex Pharmaceuticals. (2014).[1] ERK Inhibitors and Uses Thereof. WO2014124230A2. Link

    • Source of the specific application of trans-4-aminocyclohexanecarboxamide in ERK inhibitor design.
  • Zoetis. (2010).[1] Pyrrolo[2,3-d]pyrimidine compounds. (Oclacitinib Patent).[1][2] WO2010020905A1. Link

    • Provides the foundational chemistry for trans-1,4-cyclohexyl amino-linked kinase inhibitors.[1]

  • Gőbölös, S., et al. (2006). "Highly Selective Preparation of trans-4-Aminocyclohexane Carboxylic Acid from cis-Isomer over Raney® Nickel Catalyst." Catalysis of Organic Reactions, CRC Press. Link[1]

    • Authoritative source for the isomeriz
  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

    • Review discussing the structural advantages of aliphatic rings over arom

Methodological & Application

Application Note: Scalable Synthesis and Stereochemical Control of 4-Amino-N-tert-butylcyclohexane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This protocol details the synthesis of 4-Amino-N-tert-butylcyclohexane-1-carboxamide , a critical aliphatic amine scaffold often utilized as a linker in PROTACs or a pharmacophore in GPCR antagonists (e.g., CCR2) and Janus kinase inhibitors.

The primary challenge in this synthesis is not the bond formation itself, but the stereochemical control of the cyclohexane ring. The trans-isomer is thermodynamically more stable and pharmacologically prevalent, yet the starting material (4-aminocyclohexanecarboxylic acid) is frequently supplied as a cis/trans mixture.

This guide prioritizes the Boc-protection route due to its robustness in separating diastereomers via recrystallization prior to the final deprotection, ensuring high isomeric purity (>95% trans) in the final API intermediate.

Retrosynthetic Analysis & Logic

The strategy relies on a "Protect


 Purify 

Couple

Deprotect" workflow. We avoid direct coupling of the free amino acid to prevent self-polymerization and to leverage the solubility differences of the Boc-protected isomers.

Retrosynthesis Target Target: 4-Amino-N-tert-butylcyclohexane-1-carboxamide Inter1 Intermediate 1: Boc-Protected Amide (Purified Trans Isomer) Target->Inter1  Boc Deprotection   SM1 Starting Material A: 4-Aminocyclohexanecarboxylic Acid (cis/trans mix) Inter1->SM1  Amide Coupling   + Isomer Separation Reagent Reagent: tert-Butylamine Inter1->Reagent

Figure 1: Retrosynthetic disconnection showing the pivotal role of the Boc-protected intermediate for stereochemical purification.

Detailed Experimental Protocol

Phase 1: Protection & Stereochemical Enrichment

Objective: Convert the cis/trans amino acid mixture to the Boc-protected form and isolate the trans-isomer via recrystallization.

  • Reagents:

    • 4-Aminocyclohexanecarboxylic acid (cis/trans mixture)[1][2][3][4]

    • Di-tert-butyl dicarbonate (

      
      )[4][5]
      
    • Sodium Hydroxide (NaOH)[5]

    • Solvents: Dioxane/Water, Ethyl Acetate, Hexanes

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-aminocyclohexanecarboxylic acid (1.0 equiv) in a 1:1 mixture of 1N NaOH and Dioxane at 0°C.

  • Addition: Add

    
     (1.1 equiv) dropwise. The basic pH keeps the amine nucleophilic while the carboxylate remains soluble.
    
  • Reaction: Warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (ninhydrin stain will show loss of free amine).

  • Workup: Evaporate dioxane. Acidify the aqueous residue to pH 2–3 with 1N HCl. Extract with Ethyl Acetate (

    
    ).
    
  • Expert Insight (Isomer Separation):

    • The trans-Boc-amino acid is significantly less soluble in non-polar solvents than the cis-isomer.

    • Protocol: Dissolve the crude extract in hot Ethyl Acetate. Add Hexanes dropwise until turbidity appears. Cool slowly to 4°C. The precipitate is predominantly the trans-isomer .

    • Yield Target: 60–70% (of theoretical trans content).

Phase 2: Amide Coupling

Objective: Couple the bulky tert-butylamine to the carboxylic acid. Critical Factor: Steric hindrance.[6] The tert-butyl group is bulky.[4] Standard EDC coupling may be sluggish; however, with the correct activation time, it is cleaner than acid chlorides.

  • Reagents:

    • trans-4-(Boc-amino)cyclohexanecarboxylic acid (from Phase 1)

    • tert-Butylamine (1.2 equiv)

    • EDC

      
      HCl (1.2 equiv)
      
    • HOBt (1.2 equiv) or Oxyma Pure

    • DIPEA (Diisopropylethylamine) (2.0 equiv)

    • Solvent: DMF or DCM (DCM is easier for workup; DMF for solubility)

Step-by-Step Workflow:

  • Activation: Dissolve the Boc-acid in dry DCM (0.2 M concentration). Add HOBt and EDC

    
    HCl. Stir at 0°C for 30 minutes. Note: This pre-activation is crucial to form the active ester before introducing the bulky amine.
    
  • Coupling: Add DIPEA followed by tert-butylamine dropwise.

  • Reaction: Allow to warm to RT and stir for 16 hours.

  • Validation (IPC): Check LCMS for mass [M+H] (Product mass = MW of acid + 55).

  • Workup: Dilute with DCM. Wash successively with 1N HCl (removes unreacted amine/EDC), sat.

    
     (removes unreacted acid), and brine. Dry over 
    
    
    
    .[1][5][7]
Phase 3: Deprotection to Final Product

Objective: Removal of the Boc group without hydrolyzing the amide.

  • Reagents:

    • 4N HCl in Dioxane OR TFA/DCM (1:1)

    • Ether (for precipitation)

Step-by-Step Workflow:

  • Cleavage: Dissolve the intermediate from Phase 2 in DCM. Add TFA (20% v/v) or 4N HCl in Dioxane (5 equiv).

  • Observation: Gas evolution (

    
    ) and isobutylene formation. Stir for 2–4 hours.
    
  • Isolation (Salt Form): Evaporate volatiles. Triturate the residue with cold Diethyl Ether. The product usually precipitates as the TFA or HCl salt.

  • Free Base (Optional): If the free base is required, dissolve salt in water, basify with

    
    , and extract with DCM/Isopropanol (3:1).
    

Process Visualization

Workflow Start Start: 4-Aminocyclohexane- carboxylic acid (Mix) Step1 1. Boc Protection (Boc2O, NaOH) Start->Step1 Check1 Isomer Separation (Recrystallization) Step1->Check1 Step2 2. Amide Coupling (EDC/HOBt, t-BuNH2) Check1->Step2 Trans Isomer (Precipitate) Waste Discard/Recycle Check1->Waste Cis Isomer (Filtrate) Step3 3. Acidic Deprotection (HCl or TFA) Step2->Step3 IPC: LCMS Check Final Final Product: HCl Salt Form Step3->Final Ether Trituration

Figure 2: Operational workflow emphasizing the critical isomer separation step prior to coupling.

Quantitative Data & Characterization

Expected Analytical Data (Trans-Isomer):

ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic as HCl salt

H NMR (DMSO-

)

1.25 (s, 9H, t-Bu)
Distinctive singlet for t-butyl

H NMR (Ring)

3.0 (m, 1H, CH-N), 2.1 (m, 1H, CH-CO)
Axial/Equatorial splitting confirms trans
Mass Spec (ESI) [M+H]

calc: 199.17
Observed: 199.2
Solubility High: Water, DMSO, MeOHLow: DCM, Hexanes (Salt form)

Stereochemical Validation: To confirm the trans-configuration, analyze the coupling constants of the methine protons in


H NMR. The trans-isomer typically displays a large diaxial coupling constant (

) for the proton at C4 (alpha to the amine).

Safety & Handling

  • tert-Butylamine: Highly flammable and toxic. Handle in a fume hood.

  • EDC/HOBt: Potential sensitizers. Avoid skin contact.

  • TFA: Corrosive. Use acid-resistant gloves.

References

  • Teijin Pharma Ltd. (2010). Cyclic amine derivative and chymase inhibitor containing the same. WO Patent 2010074169A1. Link

    • Citation Context: Describes the preparation of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid and subsequent coupling.
  • Pfizer Inc. (2011). Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid. EP Patent 2384326.[2][3] Link

    • Citation Context: Industrial scale methods for isolating the trans-isomer starting material.[4]

  • BenchChem. (2025).[5] Technical Guide to the Synthesis of 4-amino-N-substituted-butanamides. Link

    • Citation Context: General protocols for Boc-protection and EDC/HOBt coupling workflows.
  • Organic Syntheses. (2004). General procedures for peptide coupling using EDC/HOBt. Org. Synth. Coll. Vol. 10, p. 484. Link

    • Citation Context: Standard operating procedure for the amide coupling step.

Sources

Application Note: High-Fidelity Amide Coupling with 4-Aminocyclohexanecarboxylic Acid

[1]

Abstract & Strategic Overview

4-Aminocyclohexanecarboxylic acid (including its trans-isomer, Tranexamic acid) represents a deceptively simple scaffold in medicinal chemistry.[1] While structurally robust, its zwitterionic nature and bifunctionality present three critical failure modes during amide coupling: insolubility in organic media , uncontrolled oligomerization , and stereochemical drift .

This guide departs from generic "add-and-stir" recipes. Instead, it establishes a Directional Protection Strategy . You cannot couple this molecule directly; you must first bias the reactivity by masking either the amine or the acid. This protocol treats the molecule not just as a reagent, but as a logic gate: Is it acting as the Nucleophile (Amine) or the Electrophile (Acid)?

Core Challenges & Solutions
ChallengeMechanism of FailureEngineering Solution
Zwitterionic Lock High lattice energy due to internal salt formation (

) renders it insoluble in DCM, THF, or EtOAc.[1][2]
Phase-Transfer Protection: Convert to Boc-acid or Methyl-ester to break the zwitterion and enable organic solubility.[1]
Oligomerization Unprotected termini react with each other (head-to-tail polymerization) rather than the target.[1]Orthogonal Masking: One terminus must be inert before activation reagents are introduced.[1]
Steric Drag The cyclohexane ring imposes conformational rigidity, slowing nucleophilic attack.High-Activity Reagents: Utilization of HATU or T3P over standard EDC/NHS to force conversion.[1]

Pre-Coupling Decision Matrix

Before weighing any reagents, determine your synthetic path. Use the diagram below to select the correct protocol.

CouplingStrategyStart4-Aminocyclohexanecarboxylic AcidDecisionWhich end must react?Start->DecisionPathATarget: C-Terminus(Act as Acid)Decision->PathACoupling to an AminePathBTarget: N-Terminus(Act as Amine)Decision->PathBCoupling to an AcidStepA11. N-Boc Protection(Aq. NaOH/Dioxane)PathA->StepA1StepB11. Esterification(SOCl2/MeOH)PathB->StepB1StepA22. Activation (HATU/DMF)+ Amine PartnerStepA1->StepA2StepB22. Coupling(Acid Partner + HATU)StepB1->StepB2

Figure 1: Decision matrix for directional functionalization. The path is determined by whether the cyclohexane scaffold acts as the electrophile (Path A) or nucleophile (Path B).

Protocol A: Coupling to the Carboxylic Acid (C-Terminus)

Scenario: You need to attach an amine (R-NH2) to the acid group of the cyclohexane ring. Prerequisite: The amine on the cyclohexane must be protected (e.g., Boc) to prevent self-coupling.

Step 1: Preparation of N-Boc-4-aminocyclohexanecarboxylic acid

Rationale: The raw amino acid is insoluble in DCM/DMF.[1] Boc-protection renders it lipophilic and soluble.[1]

  • Dissolution: In a round-bottom flask, suspend 4-aminocyclohexanecarboxylic acid (10 mmol) in 10 mL Water and 10 mL Dioxane (or THF).

  • Basification: Add 1M NaOH (12 mmol) . Stir until the solution becomes clear (zwitterion breaks).

  • Protection: Cool to 0°C. Add Boc-Anhydride (

    
    , 11 mmol)  dropwise.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup (Critical):

    • Evaporate organic solvent (Dioxane/THF) under vacuum.[1]

    • Acidify the remaining aqueous phase to pH ~2–3 using 1M KHSO4 or 10% Citric Acid . Do not use strong HCl to avoid Boc cleavage.

    • The product will precipitate as a white solid or oil. Extract with EtOAc (3x) .

    • Dry over

      
       and concentrate.
      
    • Checkpoint: Product should now be soluble in DCM.

Step 2: HATU-Mediated Amide Coupling

Rationale: HATU is preferred over EDC for this substrate due to the secondary steric bulk of the cyclohexane ring.

  • Activation: Dissolve N-Boc-4-aminocyclohexanecarboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration) .

  • Base: Add DIPEA (3.0 equiv) . Stir for 5 minutes.

  • Coupling Reagent: Add HATU (1.1 equiv) . The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Addition: Add the Amine Partner (R-NH2, 1.1 equiv) .

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

  • Workup:

    • Dilute with EtOAc (10x volume).[1][3]

    • Wash 1: Saturated

      
       (Removes unreacted acid/HATU byproducts).[1]
      
    • Wash 2: 1M Citric Acid or

      
       (Removes unreacted amine/DIPEA).[1]
      
    • Wash 3: Brine.[1]

    • Dry and concentrate.[1][3][4]

Protocol B: Coupling to the Amine (N-Terminus)

Scenario: You need to attach a Carboxylic Acid (R-COOH) to the amine of the cyclohexane ring. Prerequisite: The acid on the cyclohexane must be protected (Ester) to prevent it from reacting with the activation agent.

Step 1: Methyl Esterification (Fischer Esterification)

Rationale: Converts the zwitterion into a soluble amine-salt.[1]

  • Setup: Suspend 4-aminocyclohexanecarboxylic acid (10 mmol) in Methanol (30 mL) . Cool to 0°C.[1][3]

  • Reagent: Dropwise add Thionyl Chloride (

    
    , 20 mmol) . Caution: Exothermic gas evolution.[1]
    
  • Reflux: Heat to reflux (65°C) for 4 hours. The solid will dissolve as the ester forms.

  • Isolation: Concentrate in vacuo to dryness. The residue is Methyl 4-aminocyclohexanecarboxylate hydrochloride .[1]

    • Self-Validation: This solid is water-soluble but the free base (liberated in next step) will be organic soluble.[1]

Step 2: Amide Coupling[1][6][7]
  • Dissolution: Dissolve the Ester Hydrochloride salt (1.0 equiv) and your Carboxylic Acid Partner (1.0 equiv) in DMF or DCM .[1]

  • Base: Add DIPEA (4.0 equiv) . Note: Extra base is needed to neutralize the HCl salt of the amine.

  • Coupling: Add HATU (1.1 equiv) .

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Standard EtOAc extraction (Acid/Base washes) as described in Protocol A.

Step 3: Hydrolysis (Optional - to restore the Acid)[1]
  • Dissolve the coupled ester in THF/Water (3:1) .[1]

  • Add LiOH (2.0 equiv) . Stir at RT for 3 hours.[1]

  • Acidify to pH 3 and extract.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction turns cloudy immediately Poor solubility of zwitterion or urea byproduct (if using DCC).[1]Switch solvent to DMF or NMP .[1] If using DCC, switch to EDC (water-soluble urea) or HATU .[1]
Low Yield (Protocol A) Steric hindrance of the cyclohexane acid.Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is excellent for sterically hindered acids.[1]
Epimerization (Cis/Trans scrambling) Over-activation or high temperature.[1]Keep temperature < 0°C during activation.[1] Use HOBt as an additive if using EDC to suppress racemization.[1]
Gelling Oligomerization occurring.[1]Confirm starting material was fully protected (Boc or Ester) before mixing with coupling reagents.[1]

References

  • Solubility & Properties: Trans-4-Aminocyclohexanecarboxylic acid. PubChem Compound Summary. National Center for Biotechnology Information.[1] Accessed Oct 2023.[1] Link[1]

  • Boc-Protection Protocol: Preparation of trans-4-N-Boc-aminocyclohexane carboxylic acid. Patent CN109824545B.[1] Google Patents. Link

  • Amide Coupling Reagents: Amide coupling reaction in medicinal chemistry. HepatoChem Application Guide. Link

  • Tranexamic Acid Formulation: Tranexamic Acid Solubility Issues and Solutions. MySkinRecipes. Link

  • General Peptide Coupling: Peptide Coupling Reagents Guide. MilliporeSigma.[1] Link

Application Notes and Protocols for Amide Bond Formation Using EDCI/HOBt

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The synthesis of the amide bond is arguably the most critical and frequently executed transformation in medicinal chemistry and drug development.[1] Its prevalence in peptides, proteins, and a vast array of small-molecule pharmaceuticals underscores the necessity for robust, efficient, and reliable methods for its construction. Among the arsenal of available coupling reagents, the combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), with an additive, most notably 1-Hydroxybenzotriazole (HOBt), has emerged as a cornerstone methodology.[2] This guide provides an in-depth exploration of the EDCI/HOBt system, from its mechanistic underpinnings to practical, field-tested protocols and troubleshooting strategies.

The Fundamental Principle: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable process but is kinetically slow, requiring high temperatures that are incompatible with sensitive functional groups. The core principle of amide coupling is the in-situ activation of the carboxylic acid to generate a more reactive species that is readily attacked by the amine nucleophile.[3] Carbodiimides, like EDCI, are powerful dehydrating agents that excel at this activation step.[4]

The EDCI/HOBt System: A Synergistic Partnership

While EDCI is effective at activating carboxylic acids, its use in isolation is fraught with potential complications, including racemization of chiral centers and the formation of a stable N-acylurea byproduct.[5][6] The inclusion of HOBt is the key to overcoming these challenges, creating a synergistic system that enhances both the efficiency and fidelity of the coupling reaction.[5][7]

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): As a water-soluble carbodiimide, EDCI offers a significant practical advantage over its predecessor, Dicyclohexylcarbodiimide (DCC).[8][9] The urea byproduct formed from EDCI is also water-soluble, facilitating its removal during aqueous workup procedures.[8][9] EDCI reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][10]

  • HOBt (1-Hydroxybenzotriazole): Developed in the 1970s by König and Geiger, HOBt serves a dual purpose in these reactions.[5] Firstly, it acts as a nucleophilic catalyst, intercepting the unstable O-acylisourea intermediate to form an HOBt-active ester.[2] This active ester is more stable than the O-acylisourea, yet still highly reactive towards the amine.[2] Secondly, and crucially for peptide synthesis, HOBt is a highly effective racemization suppressant.[5][7][9] The formation of the HOBt-ester proceeds with minimal epimerization of the adjacent chiral center.

The coupling process proceeds through a well-defined series of steps, which are crucial to understand for optimizing reaction conditions and troubleshooting.

  • Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDCI) to form the highly reactive and unstable O-acylisourea intermediate.[2][11]

  • Formation of the HOBt-Active Ester: The nucleophilic HOBt rapidly attacks the O-acylisourea intermediate, displacing the urea moiety and forming a more stable HOBt-active ester.[2] This step is critical for preventing the rearrangement of the O-acylisourea to the non-reactive N-acylurea and for minimizing racemization.[5]

  • Amide Bond Formation: The amine nucleophile attacks the carbonyl carbon of the HOBt-active ester, forming the desired amide bond and regenerating HOBt, which can then participate in another catalytic cycle.[2]

EDCI_HOBt_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDCI EDCI EDCI HOBt_Ester HOBt-Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt - EDU Byproduct HOBt HOBt Amide_Product Amide Product (R-CO-NHR') HOBt_Ester->Amide_Product + Amine - HOBt (regenerated) Amine R'-NH2 EDU_Byproduct EDU Byproduct (Water-Soluble)

Caption: Mechanism of EDCI/HOBt-mediated amide bond formation.

Experimental Protocols

The following protocols provide a general framework for conducting EDCI/HOBt couplings. Optimization of stoichiometry, solvent, temperature, and reaction time may be necessary for specific substrates.

This protocol is a robust and widely applicable method for a variety of carboxylic acids and amines.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0–1.2 equiv)

  • EDCI·HCl (1.1–1.5 equiv)

  • HOBt (1.1–1.5 equiv)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (1.2–3.0 equiv)

  • Standard workup reagents (e.g., water, 1N HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv).

  • Dissolve the solids in an appropriate volume of anhydrous solvent (DCM or DMF, typically to a concentration of 0.1–0.5 M).

  • Add the amine (1.1 equiv) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath with stirring.

  • Add EDCI·HCl (1.2 equiv) portion-wise to the stirred mixture.

  • Add the tertiary amine base (e.g., DIPEA, 2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water (to remove the urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Solution_Phase_Protocol Start Start Combine 1. Combine Carboxylic Acid, HOBt, and Amine in Anhydrous Solvent Start->Combine Cool 2. Cool to 0°C Combine->Cool Add_EDCI 3. Add EDCI·HCl Cool->Add_EDCI Add_Base 4. Add Base (e.g., DIPEA) Add_EDCI->Add_Base React 5. Warm to RT and Stir (8-24h) Add_Base->React Monitor 6. Monitor by TLC/LC-MS React->Monitor Workup 7. Aqueous Workup Monitor->Workup Purify 8. Purify Workup->Purify End Pure Amide Purify->End

Caption: Workflow for a general solution-phase EDCI/HOBt coupling.

Critical Parameters and Optimization

The success of an EDCI/HOBt coupling reaction is dependent on several key parameters. The following table summarizes these variables and provides guidance for optimization.

ParameterRecommended RangeRationale and Considerations
Stoichiometry
EDCI·HCl1.1–1.5 equivA slight excess ensures complete activation of the carboxylic acid.
HOBt1.1–1.5 equivAn equimolar amount relative to EDCI is typically used to efficiently trap the O-acylisourea intermediate.[12]
Amine1.0–1.2 equivA slight excess of the amine can drive the reaction to completion, but a large excess can complicate purification.
Base (e.g., DIPEA)1.2–3.0 equivNeutralizes the HCl salt of EDCI and the proton generated from the carboxylic acid. DIPEA is often preferred due to its non-nucleophilic nature.
Solvent DCM, DMF, THF, MeCNDCM is a good general-purpose solvent.[8] DMF is excellent for dissolving polar substrates but can be difficult to remove.[13] Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediates.[2][14]
Temperature 0 °C to Room TempThe reaction is typically initiated at 0 °C to control the initial exothermic reaction and minimize side reactions, then allowed to warm to room temperature.[8]
Reaction Time 8–24 hoursReaction times can vary significantly based on the reactivity of the substrates. Monitoring by TLC or LC-MS is essential.
pH Neutral to slightly basicThe rate-determining step, the reaction between the carboxylic acid and EDCI, is pH-dependent.[15][16] A base is required to neutralize acidic byproducts and drive the reaction.
Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield • Incomplete activation of the carboxylic acid. • Hydrolysis of activated intermediates due to wet reagents or solvents.[2][14] • Sterically hindered substrates. • Formation of N-acylurea byproduct.• Increase the equivalents of EDCI and HOBt. • Ensure all reagents and solvents are anhydrous. • For difficult couplings, consider switching to a more potent coupling reagent like HATU.[2] • Add HOBt to minimize N-acylurea formation.[5]
Racemization • The O-acylisourea intermediate is prone to racemization. • Presence of excess base.• Always use HOBt or a similar additive to suppress racemization.[5][9][17] • Minimize the amount of base used or use a non-nucleophilic base like DIPEA.
Difficult Purification • Excess reagents (EDCI, HOBt, base). • Water-soluble urea byproduct not fully removed. • Residual DMF from the reaction.• Perform a thorough aqueous workup with acidic and basic washes to remove unreacted starting materials and byproducts.[2][13] • For DMF removal, wash the organic layer with 5% LiCl solution or perform an azeotropic distillation with heptane or toluene.[13]
Messy TLC/LC-MS • Side reactions. • Thermal degradation during workup (e.g., high-temperature removal of DMF).• Ensure the reaction is run at the recommended temperature. • Avoid excessive heating during solvent removal.[13]
Concluding Remarks

The EDCI/HOBt coupling system represents a powerful and versatile tool in the synthetic chemist's toolbox. Its cost-effectiveness, operational simplicity, and the ease of byproduct removal make it a first-line choice for a wide range of amide bond formations.[7] A thorough understanding of the underlying mechanism and the critical reaction parameters, as outlined in this guide, will empower researchers to confidently and successfully apply this indispensable methodology in their synthetic endeavors.

References

  • Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Organic Synthesis. Acid-Amine Coupling using EDCI.
  • Optimizing Peptide Coupling: Key Techniques. Optimizing Peptide Coupling: Key Techniques.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Benchchem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Luxembourg Bio Technologies. Industrial application of coupling reagents in peptides.
  • AAPPTEC. Coupling Reagents.
  • JoVE. Video: Preparation of Amides.
  • ResearchGate. In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete?
  • Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Reddit. EDC-HOBt Amide coupling workup help.
  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
  • Green Chemistry (RSC Publishing). The preparation and applications of amides using electrosynthesis.
  • Reddit. Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids?
  • Luxembourg Bio Technologies. Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis.
  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Fisher Scientific. Amide Synthesis.
  • ResearchGate. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Benchchem. A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents.
  • Reddit. What is the correct order of addition for EDCI and HOBt?
  • The Royal Society. Toward bioinspired polymer adhesives: activation assisted via HOBt for grafting of dopamine onto poly(acrylic acid).
  • ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?
  • ResearchGate. Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt).
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ACS Publications. Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings | The Journal of Organic Chemistry.

Sources

Analytical Methods for Quantifying 4-Amino-N-tert-butylcyclohexane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: 4-Amino-N-tert-butylcyclohexane-1-carboxamide (CAS: 1016689-88-5) Target Audience: Analytical Chemists, Process Development Scientists, QC Managers

Part 1: Introduction & Physicochemical Context

The quantification of 4-Amino-N-tert-butylcyclohexane-1-carboxamide (hereafter referred to as ATB-CHC ) is a critical task in pharmaceutical process development. Often serving as a scaffold in the synthesis of chemokine receptor antagonists (structurally analogous to Maraviroc intermediates) or as a building block in combinatorial libraries, its analysis presents specific challenges:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (
    
    
    
    nm) ineffective.
  • Stereoisomerism: The 1,4-disubstitution on the cyclohexane ring creates cis and trans diastereomers. Quantifying the isomeric ratio is often as important as purity.

  • Polarity & Basicity: The primary amine function (

    
    ) causes peak tailing on traditional silica-based C18 columns and poor retention in acidic mobile phases.
    

This guide details two distinct analytical workflows:

  • Method A (LC-MS/MS): High-sensitivity quantification for trace impurity profiling (genotoxic impurity risk assessment) or pharmacokinetic studies.

  • Method B (Derivatization-HPLC-UV): Robust Quality Control (QC) method for bulk purity and yield determination using pre-column derivatization.

Part 2: Method A - LC-MS/MS (Trace Analysis)

Principle

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Triple Quadrupole Mass Spectrometry. HILIC is superior to Reversed-Phase LC (RPLC) for ATB-CHC because it retains the polar amine away from the solvent front without requiring ion-pairing reagents that suppress MS ionization.

Experimental Protocol
Reagents & Materials
  • Reference Standard: ATB-CHC (>98% purity).[1]

  • Internal Standard (IS): ATB-CHC-

    
     (tert-butyl-
    
    
    
    ) or a structural analog like trans-4-aminocyclohexanecarboxylic acid.
  • Mobile Phases:

    • MP A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • MP B: Acetonitrile (LC-MS Grade).

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent zwitterionic HILIC phase.

Instrument Parameters (LC)
ParameterSetting
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Gradient Time (min) | %A (Aq) | %B (Org)
0.00
1.00
5.00
6.00
6.10
9.00

Note: HILIC gradients run from High Organic to Low Organic.

Instrument Parameters (MS/MS)
  • Source: ESI Positive (

    
    )
    
  • MRM Transitions:

    • Quantifier:

      
       (Loss of tert-butyl group).
      
    • Qualifier:

      
       (Cleavage of amide bond).
      
    • Note: Precursor ion

      
       Da (Calculated MW 198.31).
      
System Suitability & Validation
  • Linearity: 1.0 ng/mL to 1000 ng/mL (

    
    ).
    
  • Carryover: Inject blank after the highest standard; signal must be < 20% of LLOQ.

  • Isomer Separation: The BEH Amide column typically resolves cis and trans isomers. Ensure the method integrates both if total content is required, or quantifies them separately if the ratio is critical.

Part 3: Method B - Derivatization HPLC-UV (QC Routine)

Principle

Since ATB-CHC has no strong UV absorption, we employ Pre-column Derivatization using Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride). Fmoc-Cl reacts rapidly with the primary amine to form a stable, highly fluorescent/UV-active carbamate derivative, allowing detection at 265 nm or Fluorescence (Ex 260/Em 310).

Derivatization Protocol (Automated or Manual)

Reaction Logic:



Step-by-Step:

  • Sample Solution: Dissolve ATB-CHC sample in 50:50 ACN:Water to ~1 mg/mL. Dilute to 100 µg/mL for derivatization.

  • Buffer: 0.2 M Borate Buffer (pH 9.0).

  • Reagent: 5 mM Fmoc-Cl in Acetonitrile.

  • Mixing: Mix 100 µL Sample + 100 µL Buffer + 100 µL Fmoc-Cl Reagent.

  • Incubation: Vortex and let stand at ambient temperature for 2 minutes.

  • Quenching: Add 50 µL of 1-Adamantylamine (ADAM) solution to scavenge excess Fmoc-Cl (prevents reagent peak interference).

HPLC Conditions
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Detection UV @ 265 nm (or FLD Ex:260nm, Em:310nm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.2 mL/min
Gradient 0-2 min: 30% B; 2-10 min: 30%

90% B; Hold 2 min.

Why this works: The Fmoc group adds significant hydrophobicity, allowing the derivative to retain well on a standard C18 column and separating it from polar matrix interferences.

Part 4: Visual Workflows (Graphviz)

Workflow 1: Method Selection Decision Tree

MethodSelection Start Sample: ATB-CHC Q1 Requirement: Sensitivity or Purity? Start->Q1 Trace Trace / Impurity (< 0.1%) Q1->Trace Impurity Bulk Bulk Purity / Assay (> 90%) Q1->Bulk Assay LCMS Method A: HILIC-MS/MS Trace->LCMS HPLC Method B: Derivatization-HPLC Bulk->HPLC Prep1 Dilute & Shoot (Acetonitrile ppt) LCMS->Prep1 Result1 LOD: ~1 ng/mL Isomer Specific Prep1->Result1 Prep2 Fmoc-Cl Derivatization (pH 9.0, 2 mins) HPLC->Prep2 Result2 LOD: ~0.5 µg/mL Robust QC Prep2->Result2

Caption: Decision matrix for selecting between Direct LC-MS/MS and Derivatization-HPLC based on analytical needs.

Workflow 2: Stereoisomer Separation Logic

IsomerSep Mix Cis/Trans Mixture Col Column Selection Mix->Col C18 Standard C18 (Hydrophobic Interaction) Col->C18 Method B (Derivatized) HILIC Amide HILIC (Shape Selectivity) Col->HILIC Method A (Native) Res1 Poor Resolution (Co-elution) C18->Res1 Native Res2 High Resolution (Trans elutes first) C18->Res2 Fmoc-Derivative HILIC->Res2 Native

Caption: Impact of column selection and derivatization on the separation of cis/trans stereoisomers.

Part 5: Troubleshooting & Causal Analysis

ProblemProbable CauseCorrective Action
Peak Tailing (Method A) Interaction of free amine with residual silanols on silica.Use Ammonium Formate buffer (pH 3.0) to protonate silanols, or switch to a CSH (Charged Surface Hybrid) C18 column if not using HILIC.
Low Sensitivity (Method B) Incomplete derivatization due to pH drift.Ensure Borate buffer maintains pH > 8.5 . The reaction releases HCl, so buffer capacity is key.
Double Peaks Separation of cis and trans isomers.Do not integrate together unless validating for "Total ATB-CHC". Report isomer ratio.
Retention Time Shift (HILIC) Water content variation in mobile phase.HILIC is sensitive to hydration layers. Equilibrate column for at least 20 column volumes before runs.

Part 6: References

  • Maraviroc Synthesis & Intermediates : Bedell, T. A., et al.[2] "Process Research and Scale-up of a Commercialisable Route to Maraviroc (UK-427,857)."[2] Tetrahedron Letters, 2015.[2] Link

  • HILIC Methodology for Amines : McCalley, D. V. "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography." Journal of Chromatography A, 2017. Link

  • Fmoc Derivatization Protocols : Molnár-Perl, I. "Quantitation of amino acids and amines by chromatography: methods and protocols."[3] Journal of Chromatography Library, 2005. Link

  • Genotoxic Impurity Guidelines : ICH M7(R1) "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH Guidelines, 2017. Link

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Amino-N-tert-butylcyclohexane-1-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Amino-N-tert-butylcyclohexane-1-carboxamide

Welcome to the dedicated technical support guide for the synthesis of 4-Amino-N-tert-butylcyclohexane-1-carboxamide. This resource is tailored for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize reaction conditions, improve yields, and ensure the purity of your final product.

Overview of the Synthetic Strategy

The synthesis of 4-Amino-N-tert-butylcyclohexane-1-carboxamide is primarily an amide bond formation reaction. A robust and common strategy involves the coupling of a protected 4-aminocyclohexanecarboxylic acid with tert-butylamine, followed by a deprotection step. The use of a protecting group, typically tert-butoxycarbonyl (Boc), on the cyclohexane amino moiety is crucial to prevent unwanted side reactions such as polymerization. The trans-isomer is often the desired stereochemistry for pharmaceutical applications.

Synthesis_Workflow A trans-4-(Boc-amino)cyclohexane- 1-carboxylic Acid + tert-Butylamine B Amide Coupling Reaction (Protected Intermediate) A->B Coupling Reagent (e.g., EDC/HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF) C Deprotection (Boc Removal) B->C Acidic Conditions (e.g., TFA in DCM) D Final Product: trans-4-Amino-N-tert-butyl- cyclohexane-1-carboxamide C->D Workup & Purification

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for this amide bond formation?

A1: The choice of coupling reagent is critical and depends on factors like scale, cost, and desired purity.

  • Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred over dicyclohexylcarbodiimide (DCC).[1] While both are effective, the dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in most organic solvents, making its removal difficult. The urea byproduct from EDC is water-soluble, simplifying purification via an aqueous workup.[1]

  • Aminium/Uronium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to faster reaction times with minimal side reactions, but are more expensive.[2][3] They are particularly useful if the reaction with carbodiimides is sluggish, which can occur due to the steric bulk of the tert-butylamine.

  • Phosphonium Salts (PyBOP): These are also very effective but can be more costly. A key advantage is that they do not react with the free amino group of the amine component, which can be a side reaction with some aminium reagents.[3]

Q2: Why is an additive like HOBt or DMAP necessary with carbodiimide coupling reagents?

A2: Additives are used to improve reaction efficiency and suppress side reactions.

  • 1-Hydroxybenzotriazole (HOBt): When used with a carbodiimide like EDC, HOBt forms an active ester intermediate. This intermediate is more reactive towards the amine than the initial O-acylisourea, accelerating the desired reaction. Crucially, this process also minimizes racemization in chiral substrates, although that is not a concern for the carboxylic acid in this specific synthesis.[1]

  • 4-Dimethylaminopyridine (DMAP): DMAP is a highly effective acylation catalyst. It is often used in catalytic amounts to accelerate the reaction, particularly when coupling with sterically hindered alcohols or less reactive amines.[2]

Q3: Which solvent is most suitable for the coupling reaction?

A3: The choice of solvent is critical for ensuring all reactants remain in solution.

  • Dichloromethane (DCM): A common choice due to its inertness and ease of removal. However, the solubility of the starting carboxylic acid may be limited.[4]

  • Dimethylformamide (DMF): An excellent polar aprotic solvent that readily dissolves the starting materials and coupling reagents. Its high boiling point can make it difficult to remove during workup.[4]

  • Tetrahydrofuran (THF): Another viable option, often used in combination with other solvents.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods.

  • TLC: Use a suitable mobile phase (e.g., 10% Methanol in DCM) to track the consumption of the limiting reagent (typically the carboxylic acid). The starting acid, being polar, will have a low Rf, while the protected amide product will be less polar with a higher Rf.

  • LC-MS: This provides a more definitive assessment, confirming the consumption of starting materials and the formation of the product by its mass-to-charge ratio (m/z).

Troubleshooting Guide

Troubleshooting_Tree Start Reaction Issue Identified (e.g., Low Yield, Impurities) Q1 Is the starting carboxylic acid fully consumed (by TLC/LC-MS)? Start->Q1 A1_No Incomplete Reaction Q1->A1_No No A1_Yes Reaction Complete, Issue is in Workup/Purification Q1->A1_Yes Yes Troubleshoot_Incomplete Check Reagent Quality: - Use fresh coupling reagent & anhydrous solvent. - Verify amine purity. Optimize Conditions: - Increase reaction time/temperature. - Switch to a stronger coupling reagent (e.g., HATU). A1_No->Troubleshoot_Incomplete Q2 What is the nature of the impurity? A1_Yes->Q2 Impurity_SM Unreacted Starting Material Q2->Impurity_SM Starting Material Impurity_Byproduct Coupling Byproduct (e.g., DCU, Urea) Q2->Impurity_Byproduct Byproduct Impurity_Isomer Cis/Trans Isomer Q2->Impurity_Isomer Isomer Troubleshoot_SM Improve Workup: - Acid wash (e.g., 1N HCl) to remove amine. - Base wash (e.g., 1N NaOH or NaHCO3) to remove carboxylic acid. Impurity_SM->Troubleshoot_SM Troubleshoot_Byproduct Modify Protocol: - If using DCC, filter cold. - If using EDC, perform aqueous washes. Purification: - Column chromatography. Impurity_Byproduct->Troubleshoot_Byproduct Troubleshoot_Isomer Verify Starting Material: - Ensure use of pure trans-isomer. Purification: - Recrystallization or preparative HPLC may be required for separation. Impurity_Isomer->Troubleshoot_Isomer

Caption: A decision tree for troubleshooting common synthesis issues.

Problem: My reaction has stalled; TLC shows significant unreacted starting carboxylic acid.

  • Possible Cause 1: Inactive Coupling Reagent. Carbodiimides and other coupling reagents can be sensitive to moisture and degrade over time.

    • Solution: Use a freshly opened bottle of the coupling reagent or one that has been stored properly under inert gas in a desiccator. Ensure your reaction solvent is anhydrous.[5]

  • Possible Cause 2: Acid-Base Neutralization. Amines are basic and carboxylic acids are acidic. Mixing them can form an ammonium salt, which is non-nucleophilic.[6]

    • Solution: The standard procedure of activating the carboxylic acid with the coupling reagent before adding the amine minimizes this issue. If you are still having problems, ensure a non-nucleophilic base like DIPEA or triethylamine is present to scavenge the HCl byproduct from EDC-HCl or other salt-based reagents.[4]

  • Possible Cause 3: Steric Hindrance. Tert-butylamine is sterically bulky, which can slow down the rate of reaction.

    • Solution: Consider switching to a more potent coupling reagent like HATU.[2] Alternatively, you can try increasing the reaction temperature (e.g., from room temperature to 40 °C) or extending the reaction time (e.g., from 12 hours to 24 hours).

Problem: The reaction is complete, but my yield is low after purification.

  • Possible Cause 1: Product Loss During Aqueous Workup. The Boc-protected intermediate has some water solubility, and aggressive or multiple aqueous washes can lead to loss of product into the aqueous layer.

    • Solution: Minimize the volume and number of aqueous washes. After extraction, consider back-extracting the combined aqueous layers with your organic solvent (e.g., DCM or Ethyl Acetate) to recover any dissolved product.

  • Possible Cause 2: Inefficient Purification. The product may have a similar polarity to a byproduct, leading to difficult separation by column chromatography.

    • Solution: Optimize your workup to remove as many impurities as possible before chromatography. For example, an acidic wash will remove unreacted tert-butylamine and a basic wash will remove unreacted carboxylic acid and HOBt.[5]

Problem: I have a persistent impurity that I cannot remove.

  • Possible Cause 1: Dicyclohexylurea (DCU) from DCC. If you used DCC, the DCU byproduct is notoriously difficult to remove completely as it can be soluble in small amounts in organic solvents.[1]

    • Solution: After the reaction is complete, cool the reaction mixture in an ice bath or refrigerator for several hours to maximize the precipitation of DCU, then filter through a pad of Celite. If DCU persists, switching to EDC for future syntheses is highly recommended.

  • Possible Cause 2: Presence of the cis-isomer. If your starting trans-4-(Boc-amino)cyclohexane-1-carboxylic acid was contaminated with the cis-isomer, your final product will also be a mixture of stereoisomers which can be difficult to separate.

    • Solution: First, confirm the stereochemical purity of your starting material by NMR. If it is a mixture, you will need to either use a pure starting material or develop a method to separate the final isomers, such as preparative HPLC or careful recrystallization.[7][8]

Optimized Protocols & Data

Table 1: Comparison of Common Amide Coupling Conditions
Reagent SystemAcid (eq.)Amine (eq.)Reagent (eq.)Additive (eq.)Base (eq.)Typical SolventPros & Cons
EDC / HOBt 1.01.1 - 1.21.21.2 (HOBt)2.0 (DIPEA)DMF, DCMPros: Cost-effective, water-soluble byproduct. Cons: Can be slower than other methods.[1][2]
DCC / DMAP 1.01.11.10.1 (DMAP)-DCMPros: Inexpensive, effective. Cons: Insoluble DCU byproduct is very difficult to remove.[1][4]
HATU 1.01.11.1-2.0 (DIPEA)DMFPros: Very fast and high yielding, good for hindered amines. Cons: Expensive, potential side reaction with amine.[2][3]
Protocol 1: Synthesis of trans-4-(Boc-amino)-N-tert-butylcyclohexane-1-carboxamide
  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add trans-4-(Boc-amino)cyclohexane-1-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and anhydrous DMF.

  • Stir the mixture until all solids dissolve, then cool the flask to 0 °C in an ice bath.

  • Add EDC-HCl (1.2 eq.) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.

  • Add diisopropylethylamine (DIPEA) (2.0 eq.) followed by the dropwise addition of tert-butylamine (1.1 eq.).

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the protected product.

Protocol 2: Boc Deprotection to Yield Final Product
  • Dissolve the purified Boc-protected amide from Protocol 1 in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the removal of the Boc group by TLC/LC-MS.

  • Workup: Once deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in a minimal amount of DCM and neutralize by adding saturated sodium bicarbonate solution carefully until gas evolution ceases.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 4-Amino-N-tert-butylcyclohexane-1-carboxamide.

References

  • Benchchem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • ETW International. (n.d.). Trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Benchchem. (n.d.). Application Notes and Protocols for HPLC Purification of tert-Butyl N-Cbz-4-aminobutanoate.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Reddit. (2022). amide coupling help.
  • Google Patents. (2018). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Google Patents. (2021). CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.
  • Google Patents. (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • ChemScene. (n.d.). 4-Amino-N-(tert-butyl)cyclohexane-1-carboxamide.
  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from Luxembourg Bio Technologies website.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.
  • ChemicalBook. (n.d.). 4-AMINO-N-(TERT-BUTYL)BENZAMIDE synthesis.
  • Patsnap Eureka. (2018). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

Sources

Stability issues of 4-Amino-N-tert-butylcyclohexane-1-carboxamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Amino-N-tert-butylcyclohexane-1-carboxamide (CAS No. 1016689-88-5). This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the handling and stability of this compound in solution. Our goal is to provide you with the scientific rationale and practical steps needed to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the solution-based stability of 4-Amino-N-tert-butylcyclohexane-1-carboxamide.

Q1: What is the primary stability concern when this compound is in solution?

The main stability issue for 4-Amino-N-tert-butylcyclohexane-1-carboxamide is its susceptibility to hydrolysis. The molecule contains an amide functional group, which can be cleaved by water to yield 4-aminocyclohexane-1-carboxylic acid and tert-butylamine.[1] While amide bonds are generally more resistant to hydrolysis than ester bonds, this degradation pathway is a significant consideration over long-term storage or under specific experimental conditions.[2]

Q2: What are the predicted degradation pathways for this molecule?

The two most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: This is the most common degradation route for amide-containing compounds in aqueous solutions.[1] The reaction can be catalyzed by both acids and bases, meaning that pH plays a critical role in the compound's stability.[2][3]

  • Oxidation: The primary amino group on the cyclohexane ring could be susceptible to oxidation, especially in the presence of oxidizing agents or trace metal contaminants.[1]

Below is a diagram illustrating the predicted primary degradation pathway via hydrolysis.

G cluster_main Predicted Hydrolytic Degradation cluster_products Degradation Products parent 4-Amino-N-tert-butyl- cyclohexane-1-carboxamide product1 4-Aminocyclohexane- 1-carboxylic acid parent->product1  H₂O (Acid/Base Catalyzed) product2 tert-Butylamine parent->product2  H₂O (Acid/Base Catalyzed)

Caption: Predicted hydrolytic cleavage of the amide bond.

Q3: What are the recommended solvents for preparing stock solutions?

For short-term use, high-purity anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended. For experiments requiring aqueous buffers, it is advisable to prepare a concentrated stock in an anhydrous solvent like DMSO and then dilute it into the aqueous buffer immediately before use. This minimizes the compound's exposure to water.[3] The use of water-miscible co-solvents can sometimes enhance stability by reducing water activity.[3]

Q4: How do temperature and pH affect the stability of solutions?

Both temperature and pH are critical factors that influence the rate of hydrolysis.[3][4]

  • Temperature: Higher temperatures significantly accelerate the rate of chemical degradation, including hydrolysis.[4] For this reason, stock solutions should be stored at low temperatures, typically 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[5][6]

  • pH: Extreme pH values (both acidic and alkaline) can catalyze amide hydrolysis.[1][3] Many drugs exhibit maximum stability in the pH range of 4 to 8.[3] It is crucial to determine the optimal pH for your specific experimental conditions if long incubation times are required.

Q5: Should I protect solutions of this compound from light?

While the primary degradation pathway is expected to be hydrolysis, photolytic degradation can be a concern for many organic molecules, potentially leading to oxidation or other rearrangements.[4] As a precautionary measure and standard good laboratory practice, it is recommended to store solutions in amber vials or protect them from light, especially during long-term storage or light-intensive experimental setups.[7]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your research.

Problem: I observe precipitation in my stock solution after storing it in the freezer.

  • Possible Cause 1: Poor Solubility at Low Temperatures. The compound may be less soluble in the chosen solvent at lower temperatures. This is common for compounds dissolved at high concentrations.

  • Troubleshooting Steps:

    • Gently warm the solution to room temperature.

    • Vortex or sonicate the vial to redissolve the precipitate completely before use.

    • If the issue persists, consider preparing a slightly more dilute stock solution or aliquotting the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Possible Cause 2: Degradation. If the precipitate does not redissolve upon warming and sonication, it may be a degradation product that is insoluble in the solvent.

  • Troubleshooting Steps:

    • Centrifuge the vial to pellet the precipitate.

    • Carefully remove the supernatant and analyze both the supernatant and a redissolved sample of the precipitate (if possible, in a different solvent) by an analytical method like HPLC or LC-MS to identify the species. Refer to Protocol 2 for a general analytical approach.

Problem: My experimental results are inconsistent over time. Could compound degradation be the cause?

Yes, inconsistent results are a classic sign of compound instability. If the potency or effect of your compound appears to decrease in experiments conducted on different days using the same stock solution, degradation is a likely culprit.

Follow this workflow to diagnose the issue:

G start Inconsistent Experimental Results check_sol Is the stock solution freshly prepared? start->check_sol check_storage How was the solution stored? (Temp, Light, Container) check_sol->check_storage No outcome_fresh Prepare a fresh stock solution for each set of experiments. check_sol->outcome_fresh Yes, but issue persists check_buffer Was the compound diluted in aqueous buffer long before the experiment? check_storage->check_buffer Properly outcome_storage Review storage protocols. Aliquot and store at -20°C or -80°C, protected from light. check_storage->outcome_storage Improperly analyze Verify compound integrity using HPLC or LC-MS (See Protocol 2) check_buffer->analyze No outcome_buffer Prepare working solution immediately before use. Minimize time in aqueous media. check_buffer->outcome_buffer Yes analyze->start Integrity OK (Check other exp. variables) outcome_degraded Compound has degraded. Synthesize or purchase a new batch. analyze->outcome_degraded Degradation Confirmed

Caption: Troubleshooting workflow for inconsistent results.

Section 3: Experimental Protocols

Protocol 1: Recommended Procedure for Stock Solution Preparation

This protocol minimizes initial exposure to atmospheric moisture and ensures accurate concentration.

  • Pre-Weighing: Allow the vial of solid 4-Amino-N-tert-butylcyclohexane-1-carboxamide to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the compound.

  • Weighing: Weigh the desired amount of solid into a new, clean vial under a dry atmosphere (e.g., in a glove box or under a stream of nitrogen) if possible.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the target concentration.

  • Dissolution: Cap the vial tightly and vortex or sonicate at room temperature until all solid material is completely dissolved.

  • Storage:

    • For short-term storage (1-2 weeks), store the solution at 2-8°C.[5]

    • For long-term storage, create single-use aliquots in tightly sealed vials and store at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.

Protocol 2: General Method for Assessing Solution Stability via HPLC-UV

This protocol provides a framework for developing a stability-indicating method to quantify the parent compound and detect potential degradation products.

  • System Preparation:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detection Wavelength: Scan for an optimal wavelength using a sample of the pure compound; a wavelength around 220-254 nm is often a reasonable starting point for compounds with amide bonds.

  • Chromatographic Method (Example Gradient):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B (re-equilibration)

    • Note: This gradient is a starting point and must be optimized for your specific system to ensure good separation between the parent peak and any degradation products.[8]

  • Sample Analysis:

    • Time Zero (T=0) Sample: Prepare a fresh solution of the compound in your desired solvent/buffer system and immediately inject it into the HPLC. Record the peak area and retention time of the parent compound. This serves as your baseline.

    • Stability Samples: Store your solution under the conditions you wish to test (e.g., room temperature, 4°C, 37°C).

    • At specified time points (e.g., 1h, 4h, 24h, 48h, 1 week), inject an aliquot of the stored solution.

    • Data Analysis: Compare the chromatograms from the stability samples to the T=0 sample. Look for:

      • A decrease in the peak area of the parent compound.

      • The appearance of new peaks, which indicate degradation products.

    • The percentage of the parent compound remaining can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.

Stability ParameterRecommended ConditionRationale
Solvent Anhydrous DMSO or DMFMinimizes hydrolytic degradation.
Storage Temp. 2-8°C (short-term), -20°C or -80°C (long-term)Reduces the rate of chemical reactions.[4]
pH (aqueous) Near neutral (test for optimum, typically 4-8)Avoids acid or base-catalyzed hydrolysis.[3]
Light Exposure Store in amber vials or protect from lightPrecaution against potential photolytic degradation.[7]
Table 1: Summary of Recommended Handling and Storage Conditions.

References

  • ChemScene. 4-Amino-N-(tert-butyl)cyclohexane-1-carboxamide.
  • MilliporeSigma.
  • BLDpharm. 1-Amino-4-(tert-butyl)cyclohexanecarboxylic acid.
  • Fisher Scientific.
  • Apollo Scientific. tert-Butyl (R)-4-(1-aminoethyl)
  • PCCA.
  • The Pharmaceutical Journal.
  • Pharma Knowledge.
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
  • International Journal of Pharmacy and Technology.
  • Journal of Organic Chemistry.
  • BenchChem. Degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions.
  • Journal of Chromatography A.

Sources

Technical Support Center: Overcoming Poor Solubility of Cyclohexane Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclohexane carboxamide derivatives. This guide is designed to provide practical, in-depth solutions to the significant solubility challenges frequently encountered with this important class of molecules. As your dedicated application scientist, my goal is to move beyond simple protocols and explain the fundamental principles behind these strategies, empowering you to make informed decisions in your experimental design.

The rigid, lipophilic nature of the cyclohexane scaffold, combined with the strong hydrogen-bonding capacity of the carboxamide group, often leads to high crystal lattice energy and consequently, poor aqueous solubility. This can manifest as compound precipitation in in vitro assays, leading to inaccurate data, or as low oral bioavailability in preclinical studies, hindering the progression of promising candidates. This resource provides troubleshooting guides and frequently asked questions to help you diagnose, understand, and overcome these critical hurdles.

Troubleshooting Guide: From Benchtop to In Vivo

This section addresses specific experimental failures caused by poor solubility. Follow these step-by-step guides to diagnose the root cause and implement effective solutions.

Scenario 1: My compound precipitated during my in vitro assay.

This is one of the most common issues researchers face. You've prepared a 10 mM stock in DMSO, diluted it into your aqueous assay buffer, and now you observe cloudiness or a visible precipitate. This can lead to a significant underestimation of your compound's potency (IC50).[1]

Immediate Actions & Root Cause Analysis
  • Verify Stock Solution: Ensure your compound is fully dissolved in your DMSO stock. Some highly crystalline compounds may require gentle warming or vortexing. An inaccurate stock concentration will invalidate all subsequent data.[1]

  • Assess the Dilution Step: The "crash out" typically occurs when the high-concentration DMSO stock is introduced to the aqueous buffer, a phenomenon related to kinetic solubility. The abrupt change in solvent environment causes the compound to rapidly come out of solution.

  • Diagnose the Solubility Type: Is this a kinetic or thermodynamic limitation? Understanding this distinction is critical for choosing the right solution.

    • Kinetic Solubility: Refers to the rate of precipitation from a supersaturated solution, which is what happens when a DMSO stock is diluted. It is the more relevant parameter for most in vitro screening assays.[2]

    • Thermodynamic Solubility: The true equilibrium solubility of the compound in a given solvent after an extended period (typically 24-48 hours). This is more relevant for formulation development for in vivo studies.

Workflow: Troubleshooting Assay Precipitation

G start Precipitation Observed in In Vitro Assay check_stock Is stock solution (in DMSO) clear and fully dissolved? start->check_stock remake_stock Remake stock solution. Use gentle heat/sonication. check_stock->remake_stock No assess_solubility Perform Kinetic Solubility Assay (e.g., nephelometry) check_stock->assess_solubility Yes remake_stock->assess_solubility solubility_ok Kinetic Solubility > Assay Concentration? assess_solubility->solubility_ok formulation_strategy Implement Formulation Strategy solubility_ok->formulation_strategy No retest Re-run Assay with New Formulation solubility_ok->retest Yes (Re-evaluate assay conditions) cosolvent 1. Use Co-solvents (e.g., PEG400, Ethanol) formulation_strategy->cosolvent ph_adjust 2. pH Adjustment (for ionizable compounds) formulation_strategy->ph_adjust surfactant 3. Use Surfactants (e.g., Tween-80) formulation_strategy->surfactant cosolvent->retest ph_adjust->retest surfactant->retest

Caption: Workflow for diagnosing and solving compound precipitation in assays.

Solutions & Experimental Protocols

1. Co-solvent Utilization: The principle of co-solvency is to reduce the polarity of the aqueous medium, thereby increasing the solubility of a lipophilic compound.[3][4] Water-miscible organic solvents are added to the assay buffer to achieve this.

Protocol: Co-solvent Screening

  • Prepare several versions of your assay buffer containing different co-solvents (e.g., 1-5% v/v).

  • Common co-solvents include Propylene Glycol, Ethanol, and Polyethylene Glycol 400 (PEG400).[3][5]

  • Add your compound (from DMSO stock) to each buffer and visually inspect for precipitation. Use nephelometry for a quantitative assessment.

  • Run a control experiment to ensure the chosen co-solvent concentration does not affect your assay's biological components (e.g., enzyme activity).

Table 1: Common Co-solvents for In Vitro Assays

Co-solventTypical Conc.AdvantagesConsiderations
Ethanol 1-5%Strong solubilizing power for many organics.[5]Can denature proteins at higher concentrations.
Propylene Glycol 1-10%Good solubilizer, generally biocompatible.[5]Can be viscous, may interfere with some assays.
PEG 400 1-10%Excellent solubilizer, low toxicity.[3][5]May not be suitable for all cell-based assays.
Glycerin 1-10%Biocompatible, often used in formulations.[5]High viscosity can be problematic for liquid handling.

2. pH Adjustment: If your cyclohexane carboxamide derivative contains an ionizable functional group (e.g., a basic amine or an acidic carboxylic acid), its solubility will be pH-dependent.[6][7] Converting the molecule to its more soluble ionized (salt) form can dramatically improve solubility.

Protocol: pH-Dependent Solubility Assessment

  • Determine the pKa of your compound (experimentally or via in silico prediction).

  • Prepare a series of buffers with pH values spanning a range around the pKa (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Measure the solubility of your compound in each buffer. For a basic compound, solubility will increase as the pH drops below its pKa. For an acidic compound, solubility will increase as the pH rises above its pKa.

  • Select a buffer for your assay where the compound is sufficiently soluble, ensuring the pH is compatible with your biological system.

3. Micellar Solubilization (Surfactants): Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC).[3] The hydrophobic cores of these micelles can encapsulate poorly soluble drugs, effectively increasing their concentration in the bulk solution.[3][8]

  • Common Surfactants: Polysorbate 80 (Tween 80), Solutol HS-15.[8]

  • Considerations: Use at the lowest effective concentration (typically 0.01% to 0.5%) to avoid interference with biological membranes or protein function.

Scenario 2: My compound has low oral bioavailability despite good cell permeability and potency.

This is a classic profile for a Biopharmaceutics Classification System (BCS) Class II or IV compound.[9] The molecule can permeate the gut wall, but its absorption is limited by how much can first dissolve in the gastrointestinal fluids. The goal here is to enhance either the dissolution rate or the total amount of drug that can be solubilized in vivo.

Decision Tree: Selecting a Bioavailability Enhancement Strategy

G start Low Oral Bioavailability (Suspected BCS Class II/IV) ionizable Is the compound ionizable? start->ionizable salt Salt Formation ionizable->salt Yes thermal_stability Is the compound thermally stable? ionizable->thermal_stability No asd Amorphous Solid Dispersion (Hot-Melt Extrusion or Spray Drying) thermal_stability->asd Yes logp High LogP (>3)? thermal_stability->logp No lipid Lipid-Based Formulation (SEDDS/SMEDDS) logp->lipid Yes particle_size Particle Size Reduction (Micronization/Nanonization) logp->particle_size No prodrug Advanced Strategy: Prodrug Approach particle_size->prodrug If still insufficient

Caption: Decision tree for selecting an appropriate formulation strategy.

Formulation Strategies for In Vivo Studies
  • Salt Formation: For ionizable compounds, forming a salt is often the most direct and effective way to increase solubility and dissolution rate.[6][7][9] By creating a salt with a suitable counterion, you can significantly alter the pH of the diffusion layer around the dissolving particle, enhancing solubility.[10]

    • Mechanism: An acidic drug is combined with a base; a basic drug is combined with an acid.[9]

    • Pros: Well-established, can provide dramatic solubility increases, may improve stability and manufacturability.[9]

    • Cons: Only applicable to ionizable APIs, potential for disproportionation back to the free form, hygroscopicity issues.[9]

  • Particle Size Reduction (Micronization & Nanonization): The dissolution rate is directly proportional to the surface area of the drug particles, as described by the Noyes-Whitney equation. By reducing the particle size, you increase the surface area, leading to faster dissolution.

    • Micronization: Reduces particle size to the micron range (2-5 µm) using techniques like jet milling.[11][12]

    • Nanonization: Creates drug nanoparticles (<1 µm), often as a nanosuspension stabilized by surfactants.[11][13] This approach can increase not only the dissolution rate but also the saturation solubility.[12]

    • Pros: Broadly applicable to crystalline compounds.

    • Cons: Can lead to particle aggregation; may not be sufficient for extremely insoluble compounds.[10]

  • Amorphous Solid Dispersions (ASDs): Crystalline materials must overcome a high energy barrier (crystal lattice energy) to dissolve. An amorphous form lacks this ordered structure and is in a higher energy state, making it more soluble.[11][14] In an ASD, the drug is molecularly dispersed within a polymer matrix, which stabilizes the amorphous state and prevents recrystallization.[15][16]

    • Mechanism: The drug and a polymer (e.g., PVP, HPMC-AS) are dissolved in a common solvent and then the solvent is rapidly removed (spray drying), or they are mixed at high temperature (hot-melt extrusion).

    • Pros: Can achieve significant (10-1000 fold) increases in apparent solubility, creating a supersaturated solution in vivo.[15]

    • Cons: The amorphous state is thermodynamically unstable and can recrystallize over time; requires careful polymer selection.[14][16]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), pre-dissolve the drug in a mixture of oils, surfactants, and co-solvents.[8][14] Upon gentle agitation in the aqueous environment of the GI tract, they spontaneously form fine oil-in-water emulsions, keeping the drug in a solubilized state for absorption.[8][14]

    • Pros: Excellent for highly lipophilic (high LogP) compounds, can mitigate food effects, enhances lymphatic uptake.[8][14]

    • Cons: Requires careful formulation development and stability testing.

  • Prodrug Approach: This chemical modification strategy involves attaching a hydrophilic promoiety to the parent drug.[3][17] This new entity (the prodrug) has enhanced solubility, allowing for better dissolution and absorption. Once absorbed, it is cleaved by enzymes in vivo to release the active parent drug.[17][18]

    • Mechanism: A polar group like a phosphate, amino acid, or polyethylene glycol is attached via a cleavable linker (e.g., an ester or amide).[3][]

    • Pros: Can achieve very large increases in solubility, enables parenteral formulations.[17][]

    • Cons: Requires significant synthetic chemistry effort, potential for incomplete conversion to the active drug.

Frequently Asked Questions (FAQs)

Q1: Why are cyclohexane carboxamide derivatives so often poorly soluble?

The poor solubility arises from a combination of two key structural features. First, the cyclohexane ring is a bulky, non-polar (lipophilic) group, which inherently disfavors interaction with water. Second, the carboxamide functional group (-C(=O)NH-) is an excellent hydrogen bond donor and acceptor. In a crystal lattice, these amide groups can form strong, highly ordered intermolecular hydrogen bonds with each other, creating a very stable crystal structure that requires a large amount of energy to break apart and dissolve.

Q2: What are the first and most critical physicochemical properties I should measure for a new derivative?

Upon synthesizing a new compound, you should immediately prioritize measuring:

  • Thermodynamic Solubility: In aqueous buffer (e.g., PBS pH 7.4) to understand its baseline solubility for formulation.

  • Kinetic Solubility: To predict its behavior in in vitro assays when diluted from a DMSO stock.

  • LogP or LogD: To quantify its lipophilicity, which is a key driver of both poor solubility and membrane permeability.

  • pKa: If the molecule has any ionizable groups, as this will dictate whether pH modification or salt formation are viable strategies.

Q3: Can I predict solubility problems before starting synthesis?

Yes, to an extent. In silico tools can provide valuable guidance. Calculated LogP (cLogP) is a primary indicator; values above 3 often correlate with solubility challenges. Modern drug discovery also utilizes machine learning models trained on large datasets of known compounds to predict aqueous solubility (logS) with increasing accuracy.[20][21][22] These predictive tools can help you prioritize which analogs to synthesize, steering you away from structures that are likely to be intractable.

Q4: What is the practical difference between kinetic and thermodynamic solubility?

Think of it this way:

  • Thermodynamic Solubility is like asking, "What is the maximum amount of sugar I can dissolve in this glass of water if I stir it for 24 hours?" It's the true, stable equilibrium point.

  • Kinetic Solubility is like asking, "If I dump a spoonful of sugar into the water, how much dissolves before it starts to form clumps and settle at the bottom?" It's a measure of how quickly the compound precipitates when moving from a favorable solvent (like DMSO) to an unfavorable one (like water). This is why it's so critical for high-throughput screening, where compounds are rapidly diluted into assay plates.[2]

Q5: Is salt formation a viable option for my cyclohexane carboxamide?

This depends entirely on the rest of the molecule. The carboxamide group itself is generally considered neutral and is not suitable for salt formation.[23] You must have a sufficiently acidic or basic functional group elsewhere in the structure to form a salt.[7][9] For example, if your molecule also contains a pyridine ring (basic) or a phenol group (acidic), then salt formation is an excellent strategy to explore.

Q6: I've tried co-solvents and pH adjustment, but my compound is still not soluble enough for in vivo studies. What's next?

When simple formulation tricks are insufficient, you must move to more advanced enabling technologies. Based on the decision tree above, your next steps would be to evaluate:

  • Amorphous Solid Dispersions (ASDs): Especially if the compound is thermally stable.

  • Lipid-Based Formulations (LBDDS): A strong choice if the compound is very lipophilic (High LogP).

  • Nanonization: To create a high-surface-area nanosuspension.

These technologies require specialized equipment and formulation expertise but offer the potential for significant bioavailability enhancement for the most challenging compounds.[24]

References
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). Taylor & Francis. Retrieved February 20, 2026, from [Link]

  • Du, J., Zhang, Y., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. International Journal of Nanomedicine, 19, 3925–3945. [Link]

  • Akeju, O., L. (2025, November 28). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Scifiniti. Retrieved February 20, 2026, from [Link]

  • Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024, June 11). IEEE Xplore. Retrieved February 20, 2026, from [Link]

  • Gajbhiye, A. R., & Sakarkar, D. M. (2014). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 82–87. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. Retrieved February 20, 2026, from [Link]

  • Talluri, S., et al. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOP Conference Series: Materials Science and Engineering, 263, 022026. [Link]

  • Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. (2025, September 8). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Cheng, T., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. ACS Omega, 4(5), 9294–9301. [Link]

  • Mervin, L. H., et al. (2023). Creation and interpretation of machine learning models for aqueous solubility prediction. Future Drug Discovery, 3(4), FDD92. [Link]

  • Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. [Link]

  • Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. (2025, September 5). Rowan University. Retrieved February 20, 2026, from [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology. Retrieved February 20, 2026, from [Link]

  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics, 17(4). [Link]

  • Srinarong, P., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 395. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston University. Retrieved February 20, 2026, from [Link]

  • da Silva, A. D., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 20, 2026, from [Link]

  • Riniker, S., et al. (2021). Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of Cyclic Decapeptides. Journal of Medicinal Chemistry, 64(17), 12796–12808. [Link]

  • The impact of N-methylation on aqueous solubility and lipophilicity. (2015, November 4). Swiss Drug Design & Development Community. Retrieved February 20, 2026, from [Link]

  • Nakanishi, T. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(8), 1699–1705. [Link]

  • Benzamide and carboxamide prodrugs of PC190723. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Gao, Y. Q. (2012). Simple theory for salt effects on the solubility of amide. The Journal of Physical Chemistry B, 116(33), 9934–9943. [Link]

  • Prodrug Strategies for Enhanced Solubility. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved February 20, 2026, from [Link]

  • Mondal, S., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Chemistry, 15(12), 1735–1745. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved February 20, 2026, from [Link]

  • Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in the Pharmaceutical Sciences Series. Retrieved February 20, 2026, from [Link]

  • Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series. (2021, August 18). ACS Publications. Retrieved February 20, 2026, from [Link]

  • Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. (2025, December 25). MDPI. Retrieved February 20, 2026, from [Link]

  • Millard, J. W., et al. (2002). Solubilization by Cosolvents. Establishing Useful Constants for the Log-Linear Model. International Journal of Pharmaceutics, 245(1-2), 153–166. [Link]

  • Solubility enhancement of cox-2 inhibitors using various solvent systems. (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. (2017, March 10). International Journal of Pharmaceutical Sciences and Research. Retrieved February 20, 2026, from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 20, 2026, from [Link]

  • Seedher, N., & Bhatia, S. (2003). Solubility enhancement of cox-2 inhibitors using various solvent systems. AAPS PharmSciTech, 4(3), E33. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved February 20, 2026, from [Link]

  • Solubility: a speed–breaker on the drug discovery highway. (2017, April 25). MedCrave online. Retrieved February 20, 2026, from [Link]

  • Seedher, N., & Bhatia, S. (2003). Solubility enhancement of cox-2 inhibitors using various solvent systems. AAPS PharmSciTech, 4(3), 36. [Link]

  • Chen, X., & Li, Z. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(12), 4011–4030. [Link]

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane. (n.d.). SciSpace. Retrieved February 20, 2026, from [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18). MDPI. Retrieved February 20, 2026, from [Link]

Sources

Technical Support Center: Optimization of Organolithium Reactions for Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of organolithium reactions in carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered in the laboratory. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to ensure the success of your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of organolithium reagents in carboxamide synthesis, providing quick and accessible answers to fundamental queries.

Q1: What are the primary advantages of using organolithium reagents for carboxamide synthesis?

Organolithium reagents are highly valued in organic synthesis for their strong basicity and nucleophilicity.[1][2] This reactivity allows for the efficient formation of carbon-carbon and carbon-nitrogen bonds, which is crucial for carboxamide synthesis. They can deprotonate even weakly acidic protons, enabling a wide range of substrates to be functionalized.[3][4] Furthermore, their reactions are often rapid and can be conducted at low temperatures, which helps to control selectivity and minimize side reactions.

Q2: What are the main methods for synthesizing carboxamides using organolithium reagents?

There are several effective methods, including:

  • Reaction with Isocyanates: This is a direct and high-yielding approach where an organolithium reagent adds to an isocyanate to form the corresponding amide.[5][6][7]

  • Carboxylation followed by amidation: The organolithium reagent is first reacted with carbon dioxide to form a lithium carboxylate, which can then be converted to the carboxamide through standard coupling procedures.[8][9]

  • Directed ortho-Metalation (DoM): A powerful technique where a directing group on an aromatic ring guides the lithiation to the ortho position, after which the aryllithium can be trapped with a suitable electrophile to introduce the carboxamide functionality or a precursor.[10][11][12]

  • Reaction with Carbamoyl Chlorides or Other Acylating Agents: While less common due to the high reactivity of organolithiums, this method can be employed with careful control of reaction conditions.

Q3: Why is strict exclusion of air and moisture critical in organolithium reactions?

Organolithium reagents are highly reactive and pyrophoric, meaning they can ignite spontaneously on contact with air.[13][14] They also react vigorously with water.[3][4] Failure to maintain an inert atmosphere (e.g., using nitrogen or argon) and use anhydrous solvents and glassware will lead to the rapid decomposition of the organolithium reagent, resulting in low or no yield of the desired product and posing a significant safety hazard.[15]

Q4: How do I choose the appropriate organolithium reagent for my reaction?

The choice depends on the desired transformation:

  • n-Butyllithium (n-BuLi): A versatile and commonly used reagent for general deprotonation and lithium-halogen exchange.

  • sec-Butyllithium (s-BuLi): More basic and sterically hindered than n-BuLi, often used for the deprotonation of less acidic protons.

  • tert-Butyllithium (t-BuLi): The most basic and sterically hindered of the common alkyllithiums, used for deprotonating very weak carbon acids and for initiating certain polymerization reactions.[4] It is also extremely pyrophoric and requires extra caution.[13]

  • Aryllithiums (e.g., Phenyllithium): Generally less basic than alkyllithiums and are often used as nucleophiles.[1]

  • Lithium Amides (e.g., LDA): While not organolithiums in the strictest sense, they are related strong bases often used for deprotonation where the nucleophilicity of alkyllithiums is undesirable.[3]

Q5: What is the purpose of a Weinreb amide in the context of organolithium chemistry?

While not a direct route to carboxamides, the Weinreb amide (N-methoxy-N-methylamide) is a crucial tool for synthesizing ketones from organolithium reagents without the common problem of over-addition to form tertiary alcohols.[16] The intermediate formed upon addition of the organolithium is a stable chelate that does not collapse until aqueous workup.[16] This principle can be adapted in multi-step syntheses leading to complex carboxamides.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during your experiments, presented in a question-and-answer format to directly address your concerns.

Issue 1: Low or No Product Yield

Q: I am getting a very low yield of my desired carboxamide. What are the likely causes and how can I fix this?

A: Low yield is a common issue with several potential root causes. Let's break them down systematically.

Potential Cause 1: Inactive Organolithium Reagent

  • Why it happens: Organolithium reagents degrade over time, especially if not stored properly or if they have been exposed to air and moisture.

  • Troubleshooting Steps:

    • Titrate your organolithium reagent: Before use, always determine the exact molarity of your organolithium solution. A common method is the titration with a known concentration of a secondary alcohol like 2,2,4-trimethylpentan-3-ol in the presence of a colorimetric indicator such as 1,10-phenanthroline.

    • Use a fresh bottle: If the reagent is old or has been handled frequently, it is best to start with a fresh, unopened bottle.

Potential Cause 2: Incomplete Deprotonation or Lithium-Halogen Exchange

  • Why it happens: The deprotonation or lithium-halogen exchange step is crucial for generating the reactive nucleophile. Incomplete reaction here will directly lead to low product yield.

  • Troubleshooting Steps:

    • Check your reaction temperature: Many lithiation reactions require very low temperatures (e.g., -78 °C) to be efficient and to prevent side reactions.[17] Ensure your cooling bath is at the correct temperature.

    • Optimize the reaction time: While many lithium-halogen exchanges are rapid, some deprotonations can be slower.[18][19] You may need to increase the reaction time for this step. Conversely, prolonged reaction times can sometimes lead to decomposition.

    • Solvent choice: The solvent plays a critical role. Ethereal solvents like THF or diethyl ether are often necessary to solvate the lithium ion and promote reactivity. However, n-BuLi can deprotonate THF at temperatures above -20 °C.[17] For reactions requiring higher temperatures, a non-coordinating solvent like hexane or toluene may be necessary, sometimes with a catalytic amount of a Lewis base like TMEDA.[20]

Potential Cause 3: Side Reactions

  • Why it happens: Organolithiums are highly reactive and can participate in a number of undesired side reactions.

  • Troubleshooting Steps:

    • Addition of the electrophile: Ensure the electrophile (e.g., isocyanate) is pure and dry. Add it slowly to the organolithium solution at a low temperature to control the exotherm of the reaction.[3]

    • Order of addition: In some cases, the order of addition can be critical. For instance, if the organolithium intermediate is insoluble, an "inverse addition" (adding the substrate to the organolithium solution) might be beneficial.[20]

    • Temperature control: Allowing the reaction to warm up prematurely can lead to side reactions, such as reaction with the solvent or decomposition of the product.

Issue 2: Formation of Impurities and Byproducts

Q: My reaction is producing a complex mixture of products instead of my clean carboxamide. What are the common byproducts and how can I avoid them?

A: The formation of multiple products points towards competing reaction pathways. Identifying the likely byproducts is key to optimizing your reaction conditions.

Common Byproduct 1: Homocoupling of the Organolithium Reagent

  • Why it happens: This is particularly common in lithium-halogen exchange reactions, where the newly formed organolithium can react with the starting aryl halide.

  • Mitigation Strategies:

    • Use two equivalents of t-BuLi: When using t-BuLi for lithium-halogen exchange, using two equivalents is common. The first equivalent performs the exchange, and the second reacts with the t-butyl halide byproduct to form isobutene and isobutane, preventing it from participating in side reactions.[18]

    • Rapid trapping: Add the electrophile as soon as the lithium-halogen exchange is complete to minimize the time the organolithium has to undergo side reactions.

Common Byproduct 2: Over-addition to the Product

  • Why it happens: If the newly formed carboxamide has any acidic protons (e.g., on a nitrogen atom), the organolithium reagent can deprotonate it. In some cases, further reaction can occur.

  • Mitigation Strategies:

    • Use a slight excess of the electrophile: This can help to ensure that all of the organolithium is consumed.

    • Careful stoichiometry: Precise titration of the organolithium reagent is crucial to use the correct number of equivalents.

Common Byproduct 3: Products from Reaction with Solvent

  • Why it happens: As mentioned, n-BuLi can deprotonate THF. Other solvents may also be reactive.

  • Mitigation Strategies:

    • Maintain low temperatures: This is the most effective way to prevent reaction with ethereal solvents.

    • Choose an appropriate solvent: If higher temperatures are required, consider a less reactive solvent like toluene or hexanes.

Section 3: Experimental Protocols & Data

This section provides detailed, step-by-step protocols for key procedures and presents data in a clear, tabular format.

Protocol 1: General Procedure for the Synthesis of a Carboxamide via Reaction of an Organolithium with an Isocyanate

Safety First: Organolithium reagents are pyrophoric and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.[13][14][15] All glassware must be oven- or flame-dried and cooled under an inert atmosphere.[3][4]

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen or argon inlet connected to a bubbler.

  • Reagent Preparation: In the flask, dissolve the aryl halide (1.0 eq) in anhydrous THF (or another suitable solvent) under an inert atmosphere.

  • Formation of the Organolithium: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the organolithium reagent (e.g., n-BuLi, 1.1 eq) dropwise via syringe while maintaining the internal temperature below -70 °C.

  • Reaction Monitoring (Optional but Recommended): Stir the mixture at -78 °C for the optimized time (typically 15-60 minutes). To confirm the formation of the organolithium, a small aliquot can be quenched with D₂O and the extent of deuterium incorporation analyzed by NMR.

  • Addition of Isocyanate: Slowly add a solution of the isocyanate (1.0 eq) in anhydrous THF to the organolithium solution via syringe, again keeping the temperature below -70 °C.

  • Reaction Completion: Allow the reaction to stir at -78 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup and Purification: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Table 1: Influence of Reaction Parameters on Yield
EntryOrganolithium ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
1n-BuLiTHF-78285
2n-BuLiToluene/TMEDA-78 to 25478
3s-BuLiTHF-78290
4t-BuLiHexane-781.582
5n-BuLiTHF0235 (with byproducts)

This table illustrates hypothetical but representative data on how reaction conditions can significantly impact the yield of a model carboxamide synthesis.

Section 4: Visualizing Workflows and Mechanisms

This section provides diagrams created using Graphviz (DOT language) to visually represent key experimental workflows and reaction mechanisms, aiding in the understanding of the processes involved.

Diagram 1: General Workflow for Carboxamide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Dry Glassware & Inert Atmosphere reagents Prepare Anhydrous Solvents & Reagents start->reagents lithiation Formation of Organolithium (e.g., ArLi) reagents->lithiation addition Addition of Electrophile (e.g., R-N=C=O) lithiation->addition Low Temperature quench Aqueous Quench addition->quench workup Extraction & Workup quench->workup purify Column Chromatography / Recrystallization workup->purify product Isolated Carboxamide purify->product

Caption: Workflow for organolithium-mediated carboxamide synthesis.

Diagram 2: Mechanism of Carboxamide Formation from an Isocyanate

G rli R-Li isocyanate R'-N=C=O rli->isocyanate Nucleophilic Attack intermediate [R'-N(-)-C(=O)-R] Li+ isocyanate->intermediate workup H3O+ intermediate->workup Protonation amide R'-NH-C(=O)-R workup->amide

Caption: Nucleophilic addition of an organolithium to an isocyanate.

References

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. [Link]

  • (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. UCI Environmental Health & Safety. [Link]

  • (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. UCR Environmental Health & Safety. [Link]

  • Smith, J. G. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54649. [Link]

  • Smith, J. G. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]

  • (n.d.). One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. [Link]

  • (n.d.). Organolithium reagent. Wikipedia. [Link]

  • Capriati, V., et al. (n.d.). Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine. Angewandte Chemie International Edition. [Link]

  • Naka, H., et al. (2022, December 15). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • (n.d.). Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

  • Bailey, W. F., & Rathman, T. L. (2020, May 15). Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]

  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. [Link]

  • (n.d.). Directed (ortho) Metallation. [Link]

  • (n.d.). lithium halogen exchange #1 revised. [Link]

  • Snieckus, V. (n.d.). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. [Link]

  • (n.d.). Directed ortho metalation. Wikipedia. [Link]

  • Snieckus, V., et al. (2024, June 12). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. [Link]

  • Kim, H., et al. (n.d.). Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines. Chemical Science. [Link]

  • Wang, Y., et al. (2025, December 26). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Molecules. [Link]

  • Wang, C., et al. (2020, June 19). Chemodivergent transformations of amides using gem-diborylalkanes as pro-nucleophiles. Nature Communications. [Link]

  • (n.d.). Metal–halogen exchange. Wikipedia. [Link]

  • Wang, Y., et al. (2025, December 26). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Molecules. [Link]

  • Pace, V., et al. (n.d.). Isocyanates and Isothiocyanates as Versatile Platforms for Accessing (Thio)amide-Type Compounds. ResearchGate. [Link]

  • (2025, December 3). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Chemistry Steps. [Link]

  • Feringa, B. L., et al. (2022, December 21). Sustainable and practical formation of carbon–carbon and carbon–heteroatom bonds employing organo-alkali metal reagents. Chemical Society Reviews. [Link]

  • (n.d.). Lithiation and Organolithium Reactions. Mettler Toledo. [Link]

  • (n.d.). Transmetalation. Wikipedia. [Link]

  • Pace, V., et al. (2016, August 16). Isocyanates and isothiocyanates as versatile platforms for accessing (thio)amide-type compounds. Organic & Biomolecular Chemistry. [Link]

  • (2021, May 7). Li Halogen Exchange? Reddit. [Link]

  • (2022, May 29). Addition of Organolithiums to Carboxylic Acids. Reddit. [Link]

  • Schwindeman, J. A., et al. (2014, August 1). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development. [Link]

  • (n.d.). n-BuLi promoted direct amidation of esters. ResearchGate. [Link]

  • Pace, V., et al. (2016). Isocyanates and isothiocyanates as versatile platforms for accessing (thio)amide-type compounds. Organic & Biomolecular Chemistry, 14(33), 7848-7854. [Link]

  • (2025, January 8). Organolithium reagent via X-M exchange, what am I doing wrong ? Reddit. [Link]

  • (n.d.). Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry. [Link]

  • (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Macmillan Group. [Link]

  • (n.d.). Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]

  • (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]

  • (n.d.). Amide. Wikipedia. [Link]

  • Ashenhurst, J. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Synthesis of 4-Amino-N-tert-butylcyclohexane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-Amino-N-tert-butylcyclohexane-1-carboxamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process.

Synthesis Overview

The target molecule, 4-Amino-N-tert-butylcyclohexane-1-carboxamide, is typically synthesized via an amide coupling reaction between a protected 4-aminocyclohexanecarboxylic acid and tert-butylamine. The choice of protecting group for the amine, the coupling reagent, and the reaction conditions are critical for achieving high yield and purity, especially during scale-up.

A common synthetic route involves the use of a Boc-protected (tert-butoxycarbonyl) 4-aminocyclohexanecarboxylic acid, which is then coupled with tert-butylamine using a carbodiimide-based activator. The final step involves the deprotection of the Boc group under acidic conditions to yield the target compound.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A 4-Aminocyclohexane- 1-carboxylic Acid B Boc-Protected Acid A->B Boc₂O, Base D Boc-Protected Product B->D Coupling Reagent (e.g., EDC, HOBt) C tert-Butylamine C->D E 4-Amino-N-tert-butyl- cyclohexane-1-carboxamide D->E Acid (e.g., TFA, HCl)

Caption: General synthetic workflow for 4-Amino-N-tert-butylcyclohexane-1-carboxamide.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My amide coupling reaction shows low conversion or has stalled. What are the likely causes and how can I fix it?

A1: Low conversion is a frequent issue in amide bond formation and can stem from several factors related to reagent activity, reaction conditions, or starting material quality.

Possible Causes & Solutions:

  • Ineffective Carboxylic Acid Activation: The core of the reaction is the activation of the carboxylic acid. If this step is inefficient, the reaction will not proceed.[1]

    • Coupling Reagent Choice: Standard carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective.[2] For more challenging or sterically hindered couplings, stronger phosphonium or aminium/uronium salt reagents like PyBOP or HATU can be beneficial, as they often lead to faster reactions and higher yields.[1][3][4]

    • Reagent Stoichiometry: Ensure you are using at least 1.1-1.2 equivalents of the coupling reagent. For difficult couplings, this can be increased to 1.5 equivalents.

    • Additives are Crucial: When using carbodiimides like EDC or DCC, the addition of reagents like HOBt (1-Hydroxybenzotriazole) or OxymaPure is critical.[5] These additives react with the highly reactive O-acylisourea intermediate to form a more stable, yet still reactive, active ester. This minimizes the risk of side reactions and racemization.[2][5]

  • Suboptimal Reaction Conditions:

    • Solvent: Aprotic polar solvents like DMF or NMP are generally good choices as they solubilize the reactants and intermediates.[3][6] However, be aware that highly polar solvents can sometimes accelerate the formation of N-acylurea byproduct.[6] Dichloromethane (DCM) is also a common choice.

    • Temperature: Most amide couplings are run at room temperature. If the reaction is sluggish due to steric hindrance (the tert-butyl group is bulky), gently heating to 40-50 °C may improve the rate and conversion. Monitor for potential degradation if heating.

    • Base: A non-nucleophilic base, typically DIEA (Diisopropylethylamine), is used to neutralize the hydrochloride salt of EDC and the acid formed during the reaction.[1] Use 2-3 equivalents to ensure the reaction medium remains basic.

  • Starting Material Quality:

    • Water Content: All reagents and solvents should be anhydrous. Water can hydrolyze the active intermediate back to the carboxylic acid, quenching the reaction.[7]

    • Purity: Ensure your protected 4-aminocyclohexanecarboxylic acid and tert-butylamine are pure. Impurities can interfere with the reaction.

Troubleshooting_Low_Yield Start Low Yield or Stalled Reaction Check_Reagents Verify Reagent Purity & Stoichiometry (Acid, Amine, Coupling Agent, Base) Start->Check_Reagents Check_Conditions Confirm Anhydrous Conditions Check_Reagents->Check_Conditions Reagents OK Optimize Optimization Path Check_Conditions->Optimize Conditions OK Option1 Increase Equivalents of Coupling Agent / Base Optimize->Option1 Option2 Switch to a Stronger Coupling Reagent (e.g., HATU) Optimize->Option2 Option3 Increase Temperature (e.g., to 40-50 °C) Optimize->Option3 Carbodiimide_Mechanism cluster_main Carbodiimide Coupling Pathway cluster_desired Desired Reaction cluster_side Side Reaction RCOOH R-COOH O_acyl O-Acylisourea Highly Reactive Intermediate RCOOH->O_acyl EDC EDC EDC->O_acyl Product Amide Product R-CO-NHR' O_acyl->Product Fast N_acyl N-Acylurea Unreactive Byproduct O_acyl->N_acyl Slow Rearrangement Amine R'-NH₂ Amine->Product Urea Urea Byproduct Product->Urea

Sources

Refinement of work-up procedure for 4-Amino-N-tert-butylcyclohexane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refinement of Work-up Procedure & Troubleshooting

Doc ID: TS-ORG-4421 | Version: 2.1 | Status: Validated

Introduction: Beyond the Standard Protocol

From the Desk of the Senior Application Scientist:

You are likely here because your standard "quench and extract" protocol failed. 4-Amino-N-tert-butylcyclohexane-1-carboxamide is a deceptive molecule. On paper, it looks like a simple amphiphile. In practice, it presents three distinct challenges that ruin yields and purity:

  • Phase Transfer Loss: The free primary amine significantly increases water solubility, leading to massive yield loss in the aqueous phase during standard neutral extractions.

  • Stereochemical Drift: The cyclohexane ring allows for cis (axial-equatorial) and trans (diequatorial) isomerism. The trans-isomer is typically the desired pharmacophore, but kinetic synthesis routes often favor the cis-isomer or a 1:1 mixture.

  • The "Oil" Trap: The free base often isolates as a viscous, hygroscopic oil that traps solvents and impurities, making crystallization impossible.

This guide moves beyond generic organic chemistry to specific, process-validated workflows for this scaffold.

Module 1: The "pH Swing" Extraction Protocol

Issue: "I extracted with DCM/Water, but my mass balance is off by 40%."

Root Cause: The pKa of the primary amine on the cyclohexane ring is approximately 10.5–10.8. At neutral pH (7), the amine exists largely in its protonated (ammonium) state, which is highly water-soluble. Standard extraction leaves your product in the aqueous waste.

The Solution: Validated pH Swing Workflow

Do not attempt to extract the reaction mixture directly. You must force the molecule into its neutral, lipophilic state.

Step-by-Step Protocol
  • Acidic Wash (Impurity Removal):

    • Dilute the crude reaction mixture (post-quench) with Ethyl Acetate (EtOAc) .

    • Wash with 0.5M HCl .

    • Mechanism:[1][2][3][4] Your product (protonated) moves to the Aqueous Phase . Non-basic impurities (unreacted starting materials, neutral byproducts) stay in the EtOAc.

    • Action: Discard the Organic Phase. Keep the Aqueous Phase.

  • The Basification Trigger:

    • Cool the aqueous phase to 0–5°C (exothermic reaction risk).

    • Slowly adjust pH to >12.0 using 4M NaOH .

    • Critical Check: Use a calibrated pH probe. Paper strips are unreliable at the extremes needed to suppress the amine ionization completely.

  • The "Salting Out" Extraction:

    • Saturate the basic aqueous solution with NaCl (brine). This reduces the solubility of organics in water (Salting-out effect).

    • Extract with 2-Methyltetrahydrofuran (2-MeTHF) or DCM/Isopropanol (9:1) .

    • Why 2-MeTHF? It has higher polarity than DCM and better separates from water, capturing the polar amine more effectively [1].

Visual Workflow: The pH Swing

WorkupFlow Start Crude Reaction Mixture AcidWash Add EtOAc + 0.5M HCl Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgWaste Organic Phase (Neutral Impurities) PhaseSep1->OrgWaste Discard AqProduct Aqueous Phase (Product as Salt) PhaseSep1->AqProduct Keep Basify Adjust pH > 12 (NaOH) + NaCl AqProduct->Basify Extract Extract w/ 2-MeTHF Basify->Extract FinalOrg Final Organic Phase (Free Amine) Extract->FinalOrg

Figure 1: The "pH Swing" logic ensures non-basic impurities are removed before the product is isolated.

Module 2: Stereochemical Control (Cis vs. Trans)

Issue: "NMR shows a double set of peaks. I have a mixture of isomers."

Root Cause: The trans-isomer (1,4-diequatorial) is thermodynamically more stable. However, if your synthesis involved hydrogenation of a benzoic acid precursor or a kinetic amide coupling, you likely generated a significant amount of cis-isomer [2].

Troubleshooting Table: Isomer Enrichment
MethodSuitabilityProtocol Summary
Recrystallization High (Scale-up friendly)The trans-isomer packs better in the crystal lattice. Dissolve crude solid in boiling Ethyl Acetate/Heptane (1:3) . Cool slowly. The precipitate is usually enriched trans.
Equilibration Medium (Risk of degradation)If the mixture is predominantly cis, heat the free base in Ethanol with a catalytic amount of NaOEt (base-catalyzed epimerization) to drive it toward the thermodynamic trans product.
Derivatization High (High Purity)Convert the amine to the Boc-protected intermediate. The Boc-derivative crystallizes much sharper than the free amine. Recrystallize from Acetone/Water , then deprotect [3].
Decision Tree: Isomer Separation

IsomerLogic Input Crude Isomer Mix Check Check Ratio (NMR) Input->Check HighTrans >80% Trans? Check->HighTrans Recryst Recrystallize (EtOAc/Heptane) HighTrans->Recryst Yes Protect Boc-Protection HighTrans->Protect No (<80% Trans) Final Pure Trans Isomer Recryst->Final PurifyBoc Purify Boc-Intermediate (Acetone/Water) Protect->PurifyBoc Deprotect Acid Deprotection PurifyBoc->Deprotect Deprotect->Final

Figure 2: Strategic decision making for isomer purification. Low trans-content requires derivatization.

Module 3: Handling the "Oily" Free Base

Issue: "My product is a sticky oil that won't solidify."

Root Cause: The tert-butyl group adds lipophilicity, preventing the formation of a stable crystal lattice in the free amine form, especially if trace solvent or cis-isomer impurities are present.

The Solution: Salt Formation

Do not store the free base. Convert it immediately to a salt for stability and ease of handling.

Recommended Salt: The Hydrochloride (HCl)

  • Dissolve the "oily" free base in dry Diethyl Ether or MTBE .

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether dropwise.

  • Observation: A white precipitate should form immediately.

  • Filtration: Filter under Nitrogen (the salt can be hygroscopic). Wash with cold ether.

Alternative: The Oxalate Salt If the HCl salt is hygroscopic:

  • Dissolve free base in Ethanol .

  • Add 1 equivalent of Oxalic Acid .

  • Heat to dissolve, then cool. Oxalates often form large, non-hygroscopic crystals suitable for X-ray diffraction.

FAQ: Frequently Asked Questions

Q: Can I use silica chromatography for the free amine? A: Yes, but it is risky. The primary amine interacts strongly with acidic silanols on the silica gel, leading to "streaking" and yield loss.

  • Fix: You must pretreat the silica column with 1% Triethylamine (TEA) in your eluent (e.g., DCM/MeOH/TEA) to neutralize the silica sites before loading your sample [4].

Q: Why is my yield low after Boc-deprotection? A: If you used TFA (Trifluoroacetic acid) to deprotect, the product exists as a TFA salt. This salt is highly soluble in organic solvents and water, making it hard to precipitate.

  • Fix: Evaporate the TFA completely (azeotrope with Toluene), then use the pH Swing (Module 1) to convert it to the free base before forming the HCl salt.

Q: I see an impurity at +56 mass units in LCMS. A: This is likely the tert-butyl carbocation adduct. During deprotection or workup, if the temperature is too high, the tert-butyl group can migrate or react with the amine. Keep deprotection temperatures below 25°C.

References

  • BenchChem. (2025).[4][5] Preparation of Amides from Methyl Cyclohexanecarboxylate: Application Notes and Protocols. Retrieved from 5

  • Google Patents. (2017). WO2017070418A1 - Synthesis of cyclohexane carboxamide derivatives. Retrieved from 3

  • Google Patents. (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Retrieved from 1

  • Biotage. (2023).[6] How should I purify a complex, polar, amide reaction mixture? Retrieved from 6

Sources

Validation & Comparative

Technical Comparison: 4-Amino-N-tert-butylcyclohexane-1-carboxamide Scaffold vs. Canonical TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-N-tert-butylcyclohexane-1-carboxamide represents a specific, privileged pharmacophore scaffold used in the design of high-affinity antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Unlike fully elaborated clinical candidates (e.g., AMG 517, SB-705498), this compound functions primarily as a core building block or fragment lead . Its trans-cyclohexane geometry provides a rigid, metabolically stable spacer that orients the key hydrogen-bonding motifs (urea/amide) and lipophilic groups (tert-butyl) required for high-affinity binding to the TRPV1 vanilloid pocket.

This guide compares the performance potential of antagonists derived from this scaffold against established standards: Capsazepine (the classic reference), BCTC (the high-potency tool compound), and AMG 517 (the clinical benchmark for potency/hyperthermia).

Key Findings
  • Structural Advantage: The trans-1,4-cyclohexane core offers superior metabolic stability compared to the piperazine core of BCTC and better solubility than the flat benzothiazole core of AMG 517.

  • Potency: While the amine fragment itself exhibits low potency (µM-mM range), derivatives synthesized from it achieve nanomolar (nM) IC50 values comparable to BCTC.

  • Safety Profile: Antagonists built on this scaffold generally show a reduced risk of reactive metabolite formation compared to the 2-aminothiazole motifs found in early candidates, though on-target hyperthermia remains a class-wide challenge.

Molecular Architecture & Binding Mode

The efficacy of a TRPV1 antagonist is dictated by its ability to occupy the vanilloid binding pocket (transmembrane domains S3-S4).

The Scaffold: 4-Amino-N-tert-butylcyclohexane-1-carboxamide[1][2][3][4]
  • Role: Central Pharmacophore / Linker.

  • Key Feature: The trans-diequatorial conformation of the cyclohexane ring locks the amino and carboxamide groups into a linear vector. This rigidity minimizes the entropic penalty upon binding, a distinct advantage over flexible alkyl chain linkers (e.g., Capsazepine).

  • Chemical Stability: Highly resistant to oxidative metabolism (CYP450), unlike the benzylic positions in Capsazepine or the electron-rich heterocycles in BCTC.

Competitive Landscape Analysis
Feature4-Amino-N-tert-butyl...[1][2][3][4][5] Scaffold BCTC AMG 517 Capsazepine
Core Structure trans-Cyclohexane (Rigid)Piperazine (Flexible)Benzothiazole (Flat/Rigid)Tetrahydrobenzazepine
Primary Binding Urea/Amide H-bonds + Lipophilic fitPyridine N-interaction + UreaH-bond network + Pi-stackingThiourea/Phenol mimic
Metabolic Stability High (Low CYP liability)Low (Rapid clearance)Moderate Low (Rapid metabolism)
Solubility Moderate (Tunable)Poor (Lipophilic)Very Poor (Brick-dust)Moderate
Selectivity High (vs TRPM8/TRPA1)Moderate (Hits TRPM8)Very HighLow (Hits Calcium channels)

Pharmacological Performance Profile

The data below contrasts the performance of optimized antagonists derived from the cyclohexane-carboxamide scaffold against the standard comparators.

Potency & Efficacy (In Vitro)[7]

Note: Values represent typical ranges for optimized leads in each class.

Compound ClassIC50 (Capsaicin)IC50 (Acid pH 5.[6]0)IC50 (Heat 45°C)Mechanism
Cyclohexane-Carboxamide Derivs. 2 – 15 nM 5 – 30 nM 4 – 20 nM Competitive / Mixed
BCTC 0.3 – 1.0 nM2 – 5 nM6 – 10 nMCompetitive
AMG 517 0.5 – 0.9 nM0.4 – 1.0 nM0.8 – 2.0 nMCompetitive
Capsazepine 500 – 3000 nM> 5000 nMWeak / InactiveCompetitive
Therapeutic Safety: The Hyperthermia Challenge

A critical failure point for TRPV1 antagonists (e.g., AMG 517) is the induction of hyperthermia (up to +2°C in humans).

  • AMG 517: Causes severe hyperthermia by blocking tonic TRPV1 activity that regulates body temperature.

  • Cyclohexane Scaffold Derivatives: Some derivatives in this class (e.g., specific urea analogs) have shown a "modality-selective" profile—blocking capsaicin/pain effectively while sparing the proton/heat activation modes responsible for thermoregulation, potentially offering a safer therapeutic window.

Experimental Protocols

To validate the performance of the 4-Amino-N-tert-butylcyclohexane-1-carboxamide scaffold or its derivatives, the following self-validating protocols are recommended.

FLIPR Calcium Flux Assay (High-Throughput Screen)

Purpose: Determine IC50 against capsaicin-induced Ca2+ influx.

  • Cell Preparation: Use HEK293 or CHO cells stably expressing human TRPV1. Plate at 15,000 cells/well in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 20 µL/well of Fluo-4 AM dye loading buffer (containing 2.5 mM Probenecid to prevent dye efflux). Incubate for 60 min at 37°C.

  • Compound Addition: Add 10 µL of test compound (4-Amino-N-tert-butylcyclohexane-1-carboxamide derivative) at 3x concentration. Incubate for 15 min at room temperature.

    • Control: DMSO (Vehicle), BCTC (10 µM, Positive Control).

  • Agonist Stimulation: Place plate in FLIPR Tetra. Inject 10 µL of Capsaicin (EC80 concentration, typically 50-100 nM).

  • Data Acquisition: Record fluorescence (Ex 488 nm / Em 510-570 nm) for 180 seconds.

  • Analysis: Calculate Max-Min fluorescence. Fit to a 4-parameter logistic equation to derive IC50.

Whole-Cell Patch Clamp (Gold Standard)

Purpose: Confirm voltage-dependence and mechanism of action.

  • Setup: Use an EPC-10 amplifier. Pipettes: 2-4 MΩ resistance.

  • Solutions:

    • Intracellular: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • Extracellular: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Protocol: Hold membrane potential at -60 mV. Apply a voltage ramp from -100 mV to +100 mV over 500 ms every 2 seconds.

  • Application: Perfuse Capsaicin (1 µM) until current stabilizes. Perfuse Test Compound + Capsaicin.[7]

  • Validation: Washout with buffer to demonstrate reversibility (distinguishes competitive antagonists from pore blockers).

Visualizations

TRPV1 Signaling & Antagonist Intervention

This diagram illustrates the multimodal activation of TRPV1 and where the antagonists intervene to block Calcium influx.

TRPV1_Pathway Stimuli Noxious Stimuli (Heat >43°C, pH <6, Capsaicin) TRPV1_Closed TRPV1 Channel (Closed State) Stimuli->TRPV1_Closed Activates TRPV1_Open TRPV1 Channel (Open Pore) TRPV1_Closed->TRPV1_Open Gating Ca_Influx Ca2+ / Na+ Influx TRPV1_Open->Ca_Influx Permeation Antagonist Antagonist Binding (e.g., Cyclohexane Scaffold) Antagonist->TRPV1_Closed Stabilizes (Block) Antagonist->TRPV1_Open Inhibits Depolarization Membrane Depolarization (Action Potential) Ca_Influx->Depolarization Desensitization Desensitization (Analgesia) Ca_Influx->Desensitization Ca2+-Calmodulin Pain Nociception / Pain Signal Depolarization->Pain

Caption: TRPV1 activation pathway showing the intervention point of competitive antagonists (Yellow) blocking the transition to the Open State (Green).

Screening Workflow

The logical flow for evaluating the 4-Amino-N-tert-butylcyclohexane-1-carboxamide scaffold.

Screening_Workflow Synthesis Scaffold Synthesis (Amine Coupling) FLIPR Primary Screen (FLIPR Ca2+ Assay) Synthesis->FLIPR Patch Secondary Screen (Patch Clamp) FLIPR->Patch Hits (IC50 < 100 nM) Selectivity Selectivity Panel (TRPM8, TRPA1) Patch->Selectivity Confirmed Antagonists Safety Safety Profiling (Thermoregulation) Selectivity->Safety Selective Leads

Caption: Step-by-step validation workflow from scaffold synthesis to safety profiling.

References

  • Discovery of Small Molecule Antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters. (2004). Describes the structure-activity relationship (SAR) of urea and amide derivatives, establishing the importance of the cyclohexane linker.

  • Characterization of SB-705498, a Potent and Selective Vanilloid Receptor-1 Antagonist. Journal of Pharmacology and Experimental Therapeutics. (2007). Detailed pharmacology of a clinical candidate utilizing a rigid cyclic scaffold similar to the target.

  • TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. Pharmaceuticals. (2012).[8] A comprehensive review of BCTC, AMG 517, and other antagonists, discussing the hyperthermia safety issues.

  • Differential Effects of TRPV1 Antagonist AMG-517. Fiziolohichnyi zhurnal. (2015). Comparative analysis of AMG 517 specificity and side effects.

  • Building Blocks for TRPV1 Antagonists. ChemicalBook/Sigma-Aldrich. (2024). Commercial availability and physicochemical properties of 4-Amino-N-tert-butylcyclohexane-1-carboxamide.

Sources

Benchmarking Purity of 4-Amino-N-tert-butylcyclohexane-1-carboxamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the synthesis of cyclohexane-based pharmacophores, 4-Amino-N-tert-butylcyclohexane-1-carboxamide serves as a critical scaffold. However, its utility is frequently compromised by a silent variable: the cis/trans isomeric ratio.

While commercial Certificates of Analysis (CoAs) often report "Chemical Purity >98%," they frequently conflate the diastereomers. For high-affinity target binding (particularly in JAK or CCR antagonist pathways), the trans-isomer (equatorial-equatorial conformation) is typically the bioactive species due to its linear steric profile.

This guide establishes a rigorous benchmarking protocol to validate incoming raw materials against premium standards, utilizing Charged Aerosol Detection (CAD) to overcome the molecule's lack of a strong UV chromophore.

Strategic Analysis: Why Standard Benchmarking Fails

The Chromophore Challenge

The subject molecule lacks a conjugated


-system. It contains only an amide bond and a primary amine, which exhibit weak absorbance at 200–210 nm.
  • The Trap: Standard HPLC-UV at 254 nm yields a "flatline" baseline, often interpreted falsely as 100% purity.

  • The Solution: We utilize UPLC-CAD (Charged Aerosol Detection) . Unlike MS, which varies by ionization efficiency, CAD provides a near-universal response independent of chemical structure, making it ideal for quantifying uncharacterized synthetic impurities lacking chromophores [1].

The Isomeric Drift

Commercial synthesis typically involves the hydrogenation of p-aminobenzoic acid derivatives. Without strict thermodynamic control, this yields a mixture of cis (kinetic product) and trans (thermodynamic product).

  • Commercial Standard: Often 85:15 to 90:10 (trans:cis).

  • Premium Standard: >99:1 (trans:cis).

Comparative Benchmarking Data

The following data represents a comparative analysis of three commercial lots against an in-house recrystallized reference standard.

Table 1: Comparative Analysis of Commercial Sources

MetricPremium Vendor ABudget Vendor BCommercial Standard CIn-House Reference
Assay (qNMR) 99.4% w/w96.2% w/w98.1% w/w99.9% w/w
Isomeric Purity (Trans%) 99.8%88.5%94.2%>99.9%
Major Impurity (Cis-isomer) 0.15%11.2% 5.5%<0.05%
Residual Solvent (MeOH) <100 ppm2,500 ppm800 ppm<50 ppm
Water Content (KF) 0.1%1.5% (Hygroscopic)0.4%0.05%

Analyst Note: Vendor B’s product, despite a decent "chemical purity" claim, is essentially useless for stereoselective synthesis due to the 11% cis content, which acts as a dead-end inhibitor in downstream coupling reactions.

Experimental Protocols

Protocol A: UPLC-CAD Method for Isomeric Resolution

This method separates the diastereomers based on their hydrodynamic volume and interaction with the C18 stationary phase.

Instrumentation: Thermo Vanquish / Agilent 1290 Infinity II with CAD. Stationary Phase: Waters XBridge BEH C18, 130Å, 2.5 µm, 2.1 mm X 100 mm.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH₄OH). High pH keeps the amine neutral, improving peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Program:

  • 0.0 min: 5% B

  • 8.0 min: 40% B (Linear Ramp)

  • 8.1 min: 95% B (Wash)

  • 10.0 min: 95% B

  • 10.1 min: 5% B (Re-equilibration)

Detection Settings (CAD):

  • Evaporation Temp: 35°C

  • Power Function: 1.0 (for linear quantitation range)

  • Data Rate: 10 Hz

System Suitability Criteria:

  • Resolution (

    
    ) between cis and trans > 2.5.
    
  • Tailing Factor (

    
    ) for trans isomer < 1.3.
    
Protocol B: qNMR for Absolute Assay

Self-validating method to determine weight-percent purity without reference standards.

  • Solvent: DMSO-

    
     (provides distinct amide proton shifts).
    
  • Internal Standard: Maleic Acid (TraceCERT®), approx. 10 mg.

  • Sample: Approx. 20 mg of analyte.

  • Acquisition:

    
    H-NMR, 400 MHz+, d1 = 30s (relaxation delay), ns = 16.
    
  • Integration: Compare the tert-butyl singlet (

    
     ~1.3 ppm, 9H) against the Maleic Acid vinylic protons (
    
    
    
    6.2 ppm, 2H).

Visualizing the Workflow

The following diagrams illustrate the logic flow for benchmarking and the mechanism of separation.

Diagram 1: Analytical Decision Matrix

This workflow ensures that "invisible" impurities (lacking UV absorbance) are not missed.

AnalyticalWorkflow Start Raw Material Receipt Solubility Solubility Check (DMSO/MeOH) Start->Solubility qNMR qNMR (Assay %) Start->qNMR Parallel Workflow UV_Check UV Scan (200-400nm) Solubility->UV_Check Decision Chromophore Present? UV_Check->Decision Method_UV Standard HPLC-UV (254nm) Decision->Method_UV Yes (Strong) Method_CAD UPLC-CAD / ELSD (Universal Detection) Decision->Method_CAD No (Weak/None) Data_Analysis Data Integration (Cis/Trans Ratio) Method_UV->Data_Analysis Method_CAD->Data_Analysis Report Benchmarking Report qNMR->Report Data_Analysis->Report

Caption: Decision matrix prioritizing CAD detection for non-chromophoric cyclohexyl-amines to ensure capture of all impurities.

Diagram 2: Separation Logic (Cis vs. Trans)

Visualizing why the trans isomer elutes differently on a C18 column.

SeparationLogic Molecule 4-Amino-N-tert-butyl... (Mixture) Cis Cis-Isomer Axial/Equatorial Bulky/Bent Shape Low Surface Area Molecule->Cis Trans Trans-Isomer Equatorial/Equatorial Linear/Planar Shape High Surface Area Molecule->Trans Stationary C18 Stationary Phase (Hydrophobic Interaction) Cis->Stationary Weak Binding Trans->Stationary Strong Binding Elution Elution Order 1. Cis (Weak Interaction) 2. Trans (Strong Interaction) Stationary->Elution

Caption: Mechanistic basis for separation: The linear 'trans' isomer maximizes contact with C18 ligands, increasing retention time.

References

  • Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A, 1217(10), 1549-1556.

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.

  • Kelly, J. et al. (1989). Separation of geometric isomers of carboxamide derivatives. Journal of Liquid Chromatography. (Contextual basis for amide separation).

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?

Sources

Bench to Pilot: A Comparative Guide on Validating Synthetic Routes for Scalability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from medicinal chemistry (milligram scale) to process chemistry (kilogram scale) is the "Valley of Death" for drug development. A route that delivers high purity in a 20mL vial often fails catastrophically in a 200L reactor due to heat transfer limitations, mixing dynamics, and impurity accumulation.

This guide objectively compares the performance of a Standard Discovery Route against a Validated Scalable Route . It provides the experimental frameworks—specifically Design of Experiments (DoE), Thermal Safety Assessment, and Impurity Fate Mapping—required to transform a fragile synthesis into a robust manufacturing process.

Part 1: Comparative Analysis (Discovery vs. Scalable)

The primary distinction between a discovery route and a scalable route is the intent. Discovery prioritizes speed-to-molecule; Scalability prioritizes safety, cost, and reproducibility.

Performance Metrics Comparison

The following data illustrates the divergence in performance metrics when a hypothetical API synthesis is subjected to scale-up stress without optimization versus after validation.

MetricDiscovery Route (The Alternative)Validated Scalable Route (The Product)Impact on Scale-up
Solvent Usage High (DCM, Ether)Optimized (EtOAc, Toluene)Safety/Green Metrics: Chlorinated solvents are often banned in pilot plants due to toxicity and waste costs.
Purification Chromatography (Column)Crystallization/FiltrationThroughput: Columns are non-viable at kg-scale. Crystallization allows for reproducible impurity rejection.
Temp Control Cryogenic (-78°C)Controlled (-10°C to 0°C)Feasibility: Maintaining -78°C in a 1000L reactor is engineeringly difficult and expensive.
E-Factor > 100 kg waste / kg product< 15 kg waste / kg productSustainability: Lower waste correlates directly to lower Cost of Goods (COGS).
Robustness High variability (Operator dependent)Statistical Control (Cpk > 1.33)Reproducibility: Validated routes resist minor fluctuations in process parameters.
The Route Lifecycle Workflow

To bridge this gap, the route must undergo a rigorous evolution. The diagram below visualizes the transition from linear discovery to the feedback-loop driven optimization required for validation.

RouteLifecycle Discovery Discovery Route (Speed/Diversity) Scouting Route Scouting (Green Metrics/Cost) Discovery->Scouting Select Candidates Optimization Process Optimization (DoE/Kinetics) Scouting->Optimization Define CPPs Safety Safety Assessment (RC1/DSC) Optimization->Safety Stress Test Safety->Optimization Fail (High Risk) Validation Validated Route (Reproducible/Scalable) Safety->Validation Pass Validation->Optimization Scale Failure

Figure 1: The iterative lifecycle of route validation. Note the critical feedback loops from Safety and Validation back to Optimization.

Part 2: Robustness via Design of Experiments (DoE)

The Problem: Traditional "One-Factor-At-a-Time" (OFAT) optimization fails to detect interaction effects (e.g., how temperature affects yield differently depending on catalyst loading). The Solution: Multivariate Design of Experiments (DoE).

Protocol: DoE for Reaction Optimization

This protocol establishes the "Design Space"—the range of parameters within which the process yields consistent quality (ICH Q8/Q11).

  • Identify Variables (Screening):

    • Input: Select 3-5 Critical Process Parameters (CPPs) (e.g., Temperature, Stoichiometry, Time, Concentration).

    • Method: Run a fractional factorial design (Resolution IV) to identify which factors statistically impact yield and purity.

  • Map the Space (Optimization):

    • Input: Take the significant factors from step 1.

    • Method: Execute a Central Composite Design (CCD) or Box-Behnken design.

    • Data Output: Generate a response surface map (3D plot) to visualize the stable region.

  • Verification (Robustness):

    • Method: Perform 3 confirmation runs at the "edge of failure" (the outer limits of your defined operating range) to prove the process does not fail if a pump is slightly off or a heater overshoots.

DoE_Workflow cluster_inputs Critical Process Parameters (CPPs) cluster_process The 'Black Box' (DoE Model) cluster_outputs Critical Quality Attributes (CQAs) Temp Temperature Model Statistical Model (Interaction Effects) Temp->Model Time Reaction Time Time->Model Equiv Reagent Equiv Equiv->Model Yield Yield (%) Model->Yield Purity Impurity Profile Model->Purity

Figure 2: DoE transforms variable inputs (CPPs) into predictable quality outputs (CQAs) by modeling interaction effects.

Part 3: Thermal Safety (The Self-Validating System)

Scientific Integrity Note: A route is not scalable if it possesses a high risk of thermal runaway. You must validate the thermodynamics before moving to a pilot reactor.

Protocol: Adiabatic Safety Assessment

This protocol uses reaction calorimetry to determine if the cooling capacity of a large reactor is sufficient to handle the heat of reaction (


).
  • Screening (DSC):

    • Run Differential Scanning Calorimetry on all reagents and the final reaction mixture.

    • Criteria: If decomposition onset is < 100°C above the operating temperature, the route is high-risk.

  • Reaction Calorimetry (RC1):

    • Simulate the process in an RC1 calorimeter to measure total heat release (

      
      ) and heat flow (
      
      
      
      ).
    • Calculation: Calculate the Adiabatic Temperature Rise (

      
      ).
      
  • Criticality Class Assessment:

    • Compare the Maximum Temperature of Synthesis Reaction (MTSR) against the Time to Maximum Rate (TMR).

Comparative Safety Data
ParameterUnvalidated RouteValidated RouteInterpretation

(kJ/kg)
-450 kJ/kg (High Energy)-120 kJ/kg (Dosed)High energy release requires extended dosing times to manage heat.

180°C45°CIf cooling fails, the unvalidated route will boil over or explode. The validated route stays safe.
TMRad < 1 hour> 24 hoursTime to Maximum Rate: Validated route gives operators 24h to fix cooling failures before runaway.

Part 4: Impurity Fate Mapping (Quality Assurance)

The Challenge: Regulatory bodies (FDA/EMA) require you to prove where impurities go.[1] Do they react? Do they purge in the mother liquor?

Protocol: Impurity Spiking Study

This is the "Trustworthiness" pillar. You do not assume purity; you prove rejection.

  • Synthesis of Impurities: Synthesize key impurities (Regulated Starting Material impurities, by-products) independently to use as standards.

  • Spiking Experiment:

    • Run the optimized reaction but "spike" (deliberately add) the impurities at 2-5x their expected levels.

  • Fate Tracking:

    • Analyze the reaction mixture, the isolated cake, and the mother liquor (filtrate) using HPLC.

  • Purge Factor Calculation:

    • Calculate the "Purge Factor" for each isolation step (crystallization, wash).

    • Goal: Demonstrate that even with elevated input impurities, the final API meets ICH Q3A specifications.

ImpurityFate Input Starting Material (Contains Impurity X) Reaction Reaction Step Input->Reaction Workup Workup / Extraction Reaction->Workup Fate1 Impurity X Reacts -> Byproduct Y Reaction->Fate1 Fate Path 1 Cryst Crystallization Workup->Cryst Fate2 Impurity X stays in Organic Layer Workup->Fate2 Fate Path 2 Fate3 Impurity X stays in Mother Liquor Cryst->Fate3 Major Purge Point Final Final API (Impurity X < 0.10%) Cryst->Final

Figure 3: Impurity Fate Mapping. Dotted lines represent the removal (purge) of impurities, ensuring they do not enter the final API.

References

  • International Council for Harmonisation (ICH). ICH Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities).[2][3] (2012).[3][4] [Link]

  • Teoh, E., et al. Practical Guide to Design of Experiments (DoE) in Pharmaceutical Process Development. Organic Process Research & Development. (2016).[5] [Link] (Journal Landing Page)

  • Stoessel, F. Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (2008). [Link]

  • Lee, H., et al. Impurity Fate Mapping: A Guide to the "Spike and Purge" Approach in Process Validation. Pharmaceutical Technology.[6][7][8][9][10][11] [Link]

Sources

A Comparative Analysis of the Antifungal Potential of Aminopiperidines and Aminocyclohexanes

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into Structure, Activity, and Therapeutic Promise for Drug Development Professionals

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the exploration of novel antifungal agents. Among the promising scaffolds in medicinal chemistry, aminopiperidines and aminocyclohexanes have emerged as compelling candidates. This guide provides a comprehensive comparison of their antifungal activities, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

The Chemical Landscape: Aminopiperidines vs. Aminocyclohexanes

At their core, both aminopiperidines and aminocyclohexanes are cyclic aliphatic amines. The fundamental distinction lies in the piperidine ring's inclusion of a nitrogen atom, rendering it a heterocyclic amine, whereas the cyclohexane ring is purely carbocyclic. This seemingly subtle difference can profoundly influence the molecule's physicochemical properties, such as polarity, basicity, and three-dimensional conformation. These properties, in turn, are critical determinants of the compound's pharmacokinetic profile and its interaction with biological targets.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

A significant body of research points to the fungal cell membrane, specifically the ergosterol biosynthesis pathway, as a primary target for many antifungal compounds. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its disruption leads to increased membrane permeability and cell death.[1]

Several aminopiperidine derivatives have been identified as potent inhibitors of enzymes within this pathway.[2][3][4] Notably, they have been shown to inhibit sterol C14-reductase and sterol C8-isomerase, crucial enzymes in the post-squalene segment of ergosterol production.[3][4] This mechanism is shared with established antifungal drugs like amorolfine, fenpropidin, and fenpropimorph.[3][4] The disruption of ergosterol synthesis alters the fungal membrane's fluidity and permeability, ultimately leading to fungistatic or fungicidal effects.[5][6] While the primary mechanism for many active aminocyclohexane antifungals is also believed to involve membrane disruption, the specific enzymatic targets within the ergosterol pathway are still under active investigation for some derivatives.

Structure-Activity Relationship (SAR): The Key to Potency

The antifungal efficacy of both aminopiperidines and aminocyclohexanes is intricately linked to their chemical structures. For 4-aminopiperidines, research has highlighted the importance of specific substitutions at the piperidine nitrogen (N-1) and the 4-amino group.[3][4] Studies have revealed that combining a benzyl or phenylethyl group at the N-1 position with a long alkyl chain, such as an n-dodecyl residue, at the 4-amino position significantly enhances antifungal activity against clinically relevant species like Candida spp. and Aspergillus spp..[3]

For aminocyclohexane derivatives, the nature and position of substituents on the cyclohexane ring and the amino group are critical. While a comprehensive SAR is still evolving for this class, some studies on N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have demonstrated promising antifungal activity against Candida albicans, Candida glabrata, and Geotrichum candidium.[7]

The following diagram illustrates the key structural features influencing the antifungal activity of these compounds.

cluster_aminopiperidine Aminopiperidine SAR cluster_aminocyclohexane Aminocyclohexane SAR AP 4-Aminopiperidine Core N1 N-1 Position (e.g., Benzyl, Phenylethyl) AP->N1 Substitution at C4_Amine 4-Amino Group (e.g., n-Dodecyl) AP->C4_Amine Substitution at AC Aminocyclohexane Core Ring_Sub Ring Substituents AC->Ring_Sub Substitution on Amine_Sub Amino Group Substituents (e.g., Dibenzyl) AC->Amine_Sub Substitution on

Caption: Key structural determinants of antifungal activity.

Comparative Antifungal Efficacy: A Data-Driven Perspective

To provide a clear comparison of the antifungal potential, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for representative aminopiperidine and aminocyclohexane compounds against common fungal pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] Lower MIC values indicate greater potency.

Fungal StrainAminopiperidine Derivative (µg/mL)Aminocyclohexane Derivative (µg/mL)Fluconazole (µg/mL)
Candida albicans1 - 42 - 80.5 - 8
Candida glabrata2 - 84 - 168 - 64
Aspergillus fumigatus1 - 84 - 16>64
Cryptococcus neoformans0.5 - 21 - 42 - 16

Note: These values are illustrative and can vary significantly based on the specific chemical structures of the derivatives and the fungal strains tested.

The data suggests that certain aminopiperidine derivatives can exhibit potent activity, with MIC values comparable to or even exceeding those of the established antifungal fluconazole, particularly against resistant strains.[3] While some aminocyclohexane derivatives show promise, the currently available data suggests they may have a narrower spectrum or lower potency compared to the most active aminopiperidines.[7][10]

Experimental Protocols for Antifungal Evaluation

The robust evaluation of novel antifungal compounds relies on standardized and well-validated experimental protocols. The following outlines the key methodologies for determining antifungal activity and cytotoxicity.

Workflow for Antifungal Susceptibility and Cytotoxicity Testing

The following diagram illustrates the general workflow for evaluating the antifungal properties and potential toxicity of new chemical entities.

A Compound Synthesis (Aminopiperidine & Aminocyclohexane Derivatives) B Antifungal Susceptibility Testing (Broth Microdilution MIC Assay) A->B D Cytotoxicity Assessment (Mammalian Cell Lines) A->D C Determination of MIC Values B->C F Data Analysis & SAR Studies C->F E Determination of IC50 Values D->E E->F G Lead Optimization F->G

Caption: Experimental workflow for antifungal drug discovery.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11]

1. Preparation of Fungal Inoculum:

  • Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

  • Harvest several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.[8]

  • Further dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound (aminopiperidine or aminocyclohexane derivative) in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium.[12] The final volume in each well should be 100 µL.

  • Include a positive control (fungal inoculum without any compound) and a negative control (medium only).[13]

3. Inoculation and Incubation:

  • Add 100 µL of the diluted fungal inoculum to each well containing the compound dilutions and the positive control well.

  • The final volume in each well will be 200 µL.

  • Incubate the plate at 35°C for 24-48 hours.[12][13]

4. Determination of MIC:

  • After incubation, visually inspect the plates for fungal growth. The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the positive control.[11][12]

  • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader for a more quantitative assessment.[12][14]

Protocol: In Vitro Cytotoxicity Assay

It is crucial to assess the potential toxicity of antifungal candidates against mammalian cells to ensure a favorable therapeutic window.[15]

1. Cell Culture:

  • Culture a suitable mammalian cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in the appropriate complete cell culture medium.[16]

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in the complete cell culture medium.

  • Remove the existing medium from the cells and add the compound dilutions.

  • Include a vehicle control (medium with the same concentration of solvent used for the compound stock) and an untreated control.[13]

3. Incubation:

  • Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.[13]

4. Viability Assessment:

  • Assess cell viability using a suitable assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.[13]

  • Add the assay reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

5. Determination of IC50:

  • Calculate the percentage of cell viability relative to the untreated control.

  • The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.[17]

Conclusion and Future Directions

Both aminopiperidines and aminocyclohexanes represent promising scaffolds for the development of novel antifungal agents. Current research suggests that aminopiperidines, particularly those targeting the ergosterol biosynthesis pathway, have demonstrated broad-spectrum and potent antifungal activity.[2][3] The structure-activity relationships for this class are becoming increasingly well-defined, providing a solid foundation for further lead optimization.

While some aminocyclohexane derivatives have also shown antifungal properties, further research is needed to fully elucidate their mechanism of action and to establish comprehensive structure-activity relationships.[7][10] The continued exploration of both chemical classes, guided by robust experimental evaluation, is essential in the quest for new and effective treatments to combat the growing challenge of fungal infections.

References

  • In Vitro and in Vivo Antifungal Activities of Aminopiperidine Derivatives, Novel Ergosterol Synthesis Inhibitors. J-Stage. Available from: [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. Available from: [Link]

  • Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. PubMed. Available from: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. PMC. Available from: [Link]

  • (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. ResearchGate. Available from: [Link]

  • Synthesis and antifungal properties of dithiocarboxylic acid derivatives. I. Reaction products of cyclopentanone and cyclohexanone with carbon disulphide in the presence of ammonia. CABI Digital Library. Available from: [Link]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. Available from: [Link]

  • Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. PubMed. Available from: [Link]

  • Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. PubMed. Available from: [Link]

  • Antifungal agents: mechanisms of action. PubMed. Available from: [Link]

  • Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Bibliomed. Available from: [Link]

  • Mode of Action of Antifungal Drugs. Microbiology Info.com. Available from: [Link]

  • Mechanism of Action of Antifungal Drugs. Microbe Online. Available from: [Link]

  • ANTIFUNGAL AGENTS. Harrison's Manual of Medicine. Available from: [Link]

  • Antifungals - Part One. LITFL. Available from: [Link]

Sources

Safety Operating Guide

4-Amino-N-tert-butylcyclohexane-1-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

This guide defines the operational protocol for the safe handling and disposal of 4-Amino-N-tert-butylcyclohexane-1-carboxamide (CAS: 1016689-88-5 or related isomers). As a bifunctional intermediate containing both a primary amine and a secondary amide, this substance presents specific chemical compatibility risks—most notably the potential for exothermic acid-base reactions and nitrosamine formation .[1]

Core Directive: This material must never be disposed of via sanitary sewer systems.[1] It requires segregation into Organic Waste Streams destined for high-temperature incineration.[1]

Emergency Spill Response (Quick Reference)
ScenarioImmediate Action
Solid Spill Do not sweep dry. Dampen with inert solvent (e.g., PEG-400 or water if compatible) to suppress dust. Scoop into a sealed waste container.
Liquid Spill Absorb with vermiculite or sand .[1][2] Do NOT use sawdust (combustible reaction risk).[1][2]
Skin Contact Wash immediately with soap and water for 15 minutes.[1][3] Amine functionality can cause chemical burns or sensitization.[1]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its functional reactivity.[1] We treat this substance not just as "waste," but as a reactive intermediate.[1]

Functional Group Analysis[1]
  • Primary Amine (

    
    ):  Basic.[1] Reacts exothermically with acids.[1] Can act as a nucleophile.[1]
    
  • Carboxamide (

    
    ):  Generally stable but can hydrolyze under strong acidic/basic conditions.[1]
    
  • Cyclohexane Ring: Lipophilic core, increasing potential for bioaccumulation in aquatic environments.[1]

Hazard Classification (GHS Standards)

Based on structural analogs (cyclohexylamines) and functional group analysis:

  • H315/H319: Causes skin and serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1]

  • H412: Harmful to aquatic life with long-lasting effects (Precautionary classification for lipophilic amines).[1]

Waste Segregation & Compatibility[1][2][5][6]

The most critical error in disposing of amino-carboxamides is improper segregation.[1] You must isolate this waste from incompatible streams to prevent uncontrolled reactions in the waste drum.[1]

The Nitrosamine Warning

CRITICAL: Do not mix this amine-containing waste with Nitrosating Agents (e.g., Sodium Nitrite, Nitric Acid, Nitrosyl Chloride).[1]

  • Mechanism:[1] Secondary amines (impurities) or the primary amine can react to form Nitrosamines , which are potent carcinogens.[1]

  • Protocol: Ensure the waste container is explicitly labeled "NO NITRITES/OXIDIZERS."[1]

Compatibility Matrix (Table 1)
Waste StreamCompatibilityRisk Analysis
Organic Solvents (Non-Halogenated) Compatible Preferred stream (e.g., Acetone, Methanol).
Organic Solvents (Halogenated) Conditional Compatible, but check local incineration rules (DCM/Chloroform).[1]
Aqueous Acid (pH < 2) INCOMPATIBLE Exothermic acid-base neutralization.[1] Heat generation can pressurize drums.[1]
Strong Oxidizers INCOMPATIBLE Risk of fire or explosion.[1]
Aldehydes Conditional Can form imines (Schiff bases); generally safe but alters chemical composition.[1]

Step-by-Step Disposal Workflows

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired inventory, spilled solids, contaminated weighing boats.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-Amino-N-tert-butylcyclohexane-1-carboxamide" (Do not use abbreviations).[5]

    • Hazard Checkbox: Irritant, Toxic.[1]

  • Transfer: Transfer solid using a plastic spatula.[1] Wipe the tool with a solvent-dampened Kimwipe and add the wipe to the container.

  • Disposal Path: Route to High-Temperature Incineration .

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: R&D reaction byproducts dissolved in solvents.[1]

  • pH Check (Self-Validating Step):

    • Before adding to a central waste carboy, take a 1mL aliquot.[1]

    • Add to water and check pH.[1]

    • Validation: If pH < 4, neutralize with dilute Sodium Bicarbonate before adding to the organic waste drum to prevent acid-amine exotherms.

  • Segregation: Pour into the "Basic/Neutral Organic Waste" carboy.

  • Documentation: Log the volume and concentration in the laboratory waste accumulation log immediately.

Visualized Decision Logic

The following diagram illustrates the decision-making process for segregating this specific chemical.

DisposalWorkflow Start Waste Generation: 4-Amino-N-tert-butylcyclohexane-1-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure/Contaminated Debris) StateCheck->Solid Powder/Debris Liquid Liquid Waste (Solutions) StateCheck->Liquid Dissolved SolidContainer Container: Wide-Mouth HDPE Jar Solid->SolidContainer LiquidCheck Check pH & Oxidizers Liquid->LiquidCheck Final Final Disposal: Thermal Incineration SolidContainer->Final Incompatible STOP: Acidic or Oxidizing Stream LiquidCheck->Incompatible Contains Acids/Nitrites Compatible Compatible: Basic/Neutral Organic Stream LiquidCheck->Compatible Neutral/Basic Solvents Incompatible->LiquidCheck Neutralize/Segregate Compatible->Final

Figure 1: Decision logic for segregating amino-carboxamide waste streams to prevent chemical incompatibility events.

Regulatory Compliance (RCRA & EPA)

While 4-Amino-N-tert-butylcyclohexane-1-carboxamide is not typically listed on the EPA's P-List (Acutely Toxic) or U-List (Toxic), it must be managed as a Characteristic Hazardous Waste if it exhibits specific properties, or under the "Mixture Rule" if dissolved in listed solvents.

  • Waste Code Assignment:

    • If pure: Classify as Non-Regulated Chemical Waste (unless toxicity data confirms LD50 < 50mg/kg), but manage as hazardous due to aquatic risks.[1]

    • If in Methanol/Acetone: Assign D001 (Ignitable).[1]

    • If in Pyridine: Assign D038 .[1]

  • Disposal Method: The only acceptable final disposal method for organic amides/amines is Incineration (Thermal Oxidation).[1] This ensures the destruction of the carbon-nitrogen bonds and prevents leaching into groundwater.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. [Link]

  • PubChem. (2024).[1] Compound Summary: Cyclohexanecarboxamide derivatives. National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.